1,1,1,3-Tetrachloro-2-methyl-2-propanol
Description
Structure
2D Structure
Properties
CAS No. |
14703-48-1 |
|---|---|
Molecular Formula |
C4H6Cl4O |
Molecular Weight |
211.9 g/mol |
IUPAC Name |
1,1,1,3-tetrachloro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
InChI Key |
XIHRDJVCKRDXOG-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC(CCl)(C(Cl)(Cl)Cl)O |
Synonyms |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Origin of Product |
United States |
Foundational & Exploratory
1,1,1,3-tetrachloro-2-methyl-2-propanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Introduction
This compound is a chlorinated tertiary alcohol with the molecular formula C₄H₆Cl₄O.[1] Its structure is characterized by a hydroxyl (-OH) group on the second carbon of a propane chain, which is also bonded to two methyl groups, forming a tertiary alcohol.[1] The extensive chlorination, with three chlorine atoms on the first carbon and one on the third, significantly influences its physicochemical properties and reactivity compared to its parent compound, tert-butyl alcohol.[1] This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound and related compounds for comparative analysis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 14703-48-1 | [2] |
| Molecular Formula | C₄H₆Cl₄O | [1] |
| Molecular Weight | 211.90 g/mol | Calculated |
| Appearance | Not specified; likely a solid or liquid | N/A |
For context, the properties of the related compound, 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol), are provided below:
| Property (1,1,1-Trichloro-2-methyl-2-propanol) | Value | Source |
| CAS Number | 57-15-8 | [3][4] |
| Molecular Formula | C₄H₇Cl₃O | [3][4] |
| Molecular Weight | 177.46 g/mol | [3][4] |
| Normal Melting Point (Tfus) | Data available | [3] |
| Normal Boiling Point (Tboil) | Data available | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | Data available | [3] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the sequential chlorination of 2-methyl-2-propanol (tert-butanol) or its derivatives.[1]
1. Chlorinating Agents:
-
Sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) are commonly used under anhydrous conditions.[1]
2. Reaction Conditions:
-
The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride (CCl₄).[1]
-
The reaction mixture is heated to a temperature range of 60–80°C for a duration of 6–12 hours.[1]
-
Reaction progress is monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
3. Purification:
-
The final product is isolated and purified through fractional distillation or recrystallization from a solvent like tert-butyl methyl ether.[1] It is important to note that hydration states, such as the formation of 0.5-water adducts, can affect the crystallinity of the product.[1]
Caption: Synthesis workflow for this compound.
Analytical Characterization
A combination of analytical techniques is employed to confirm the structure, purity, and conformation of this compound.[1]
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To quantify the purity of the compound and detect any volatile impurities, such as residual chlorinated solvents.[1]
-
Methodology: A sample is volatilized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components are then ionized and fragmented in the mass spectrometer, allowing for identification based on their mass-to-charge ratio.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Objective: To confirm the chemical structure, including the positions of the methyl groups and chlorine atoms, and to assign stereochemistry.[1]
-
Methodology: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the ¹H and ¹³C nuclei provides information about their chemical environment.
3. Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule, notably the characteristic hydroxyl (-OH) stretch.[1]
-
Methodology: Infrared radiation is passed through the sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the chemical bonds, allowing for the identification of functional groups (e.g., -OH stretch at approximately 3400 cm⁻¹).[1]
4. X-ray Crystallography:
-
Objective: To definitively determine the three-dimensional structure and resolve any stereochemical ambiguities in crystalline derivatives of the compound.[1]
-
Methodology: A single crystal of the compound is irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the crystal, revealing the precise arrangement of atoms in the molecule.
Caption: Analytical workflow for the characterization of the compound.
Safety and Handling
-
Working in a well-ventilated area or under a chemical fume hood.[5][6][7][8]
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[5][6]
-
Keeping the compound away from heat, sparks, and open flames.[5][7][8]
-
Storing the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][8]
In case of exposure, standard first aid measures should be followed, including rinsing the affected area with plenty of water and seeking medical attention if symptoms persist.[5][6]
References
- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]
- 2. This compound | 14703-48-1 [chemicalbook.com]
- 3. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Propanol, 1,1,1-trichloro-2-methyl- [webbook.nist.gov]
- 5. fishersci.se [fishersci.se]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. durhamtech.edu [durhamtech.edu]
In-Depth Technical Guide: Physical Properties of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3-Tetrachloro-2-methyl-2-propanol is a halogenated tertiary alcohol. Its structure, featuring a tertiary alcohol group and extensive chlorination, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical research areas. This technical guide provides a summary of its known physical properties, detailed hypothetical experimental protocols for their determination, and a proposed synthesis workflow.
Core Physical Properties
| Property | Value | Source/Basis |
| IUPAC Name | 1,1,1,3-tetrachloro-2-methylpropan-2-ol | --- |
| CAS Number | 14703-48-1 | [1] |
| Molecular Formula | C₄H₆Cl₄O | [2] |
| Molecular Weight | 211.90 g/mol | [2] |
| Melting Point | 75 - 79 °C (for hemihydrate) | [2] |
| Boiling Point | 173 - 175 °C (for hemihydrate) | [2] |
| Density | ~1.5 g/cm³ (Estimated) | Based on chlorinated hydrocarbons |
| Water Solubility | Low (Estimated) | General principle for polychlorinated organic compounds |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and chlorinated solvents (Predicted) | "Like dissolves like" principle |
Experimental Protocols
The following sections detail hypothetical experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small, dry sample of crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube.
-
Heating: The test tube assembly is heated in a suitable heating bath (e.g., oil bath or heating block). A thermometer is positioned to measure the temperature of the vapor.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.
-
Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Gas Pycnometry)
Objective: To determine the volume of a known mass of this compound to calculate its density.
Methodology:
-
Sample Weighing: A precise mass of the solid this compound is determined using an analytical balance.
-
Pycnometer Chamber: The weighed sample is placed into the sample chamber of a gas pycnometer.
-
Volume Measurement: The instrument is operated according to the manufacturer's instructions. An inert gas, typically helium, is used to determine the volume of the sample by measuring the pressure change when the gas is expanded into the sample chamber.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Methodology:
-
Qualitative Assessment:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone, dichloromethane).
-
The mixture is agitated vigorously.
-
Visual inspection determines if the solid dissolves completely, partially, or not at all. This is repeated for a range of polar and non-polar solvents.
-
-
Quantitative Assessment (for sparingly soluble compounds):
-
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated.
-
The mass of the remaining solid is determined, and the solubility is calculated in terms of g/100 mL or mol/L.
-
Synthesis Workflow
A plausible synthetic route to this compound involves the chlorination of an isobutene derivative. The following diagram illustrates the logical workflow of this synthesis.
Caption: Proposed synthesis workflow for this compound.
References
In-Depth Technical Guide: 1,1,1,3-Tetrachloro-2-methyl-2-propanol (CAS 14703-48-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3-Tetrachloro-2-methyl-2-propanol is a chlorinated tertiary alcohol. Its structure is analogous to tert-butyl alcohol, with the significant addition of four chlorine atoms, which markedly influences its physicochemical properties and potential reactivity. This document provides a comprehensive technical overview of this compound, including its properties, synthesis, analytical characterization, and a discussion of its potential biological activities and toxicity based on related chemical classes. Due to the limited availability of specific experimental data for this compound, information from structurally similar molecules is used for comparative analysis.
Physicochemical Properties
Quantitative data for this compound is scarce. The following table summarizes its estimated properties alongside experimentally determined data for the related compounds, 1,1,1-trichloro-2-methyl-2-propanol and the parent alcohol, tert-butyl alcohol, to provide context.
| Property | This compound | 1,1,1-Trichloro-2-methyl-2-propanol | tert-Butyl Alcohol |
| CAS Number | 14703-48-1 | 57-15-8 | 75-65-0 |
| Molecular Formula | C₄H₆Cl₄O | C₄H₇Cl₃O[1] | C₄H₁₀O[2] |
| Molecular Weight ( g/mol ) | 211.90 | 177.46[1] | 74.12[2] |
| Melting Point (°C) | Not Reported | 97 | 25-26[3] |
| Boiling Point (°C) | >150 (Estimated) | 167 | 82-83[3] |
| Density (g/mL) | ~1.5 (Estimated) | Not Reported | 0.775[3] |
| Solubility | Not Reported | Slightly soluble in water; very soluble in ethanol, ether, chloroform, and glycerol.[4] | Miscible with water, ethanol, and diethyl ether.[3] |
Synthesis and Purification
The synthesis of this compound can be approached through several general routes, primarily involving the chlorination of a suitable precursor.
General Synthetic Routes:
-
Direct Chlorination of a Tertiary Alcohol: This is the most direct approach, involving the sequential chlorination of 2-methyl-2-propanol or its derivatives. Reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in a non-polar solvent like carbon tetrachloride are typically employed.
-
Hydrochlorination: This method would involve the reaction of an appropriate unsaturated precursor with hydrochloric acid.
-
Multi-Step Synthesis: A longer route may offer higher purity and yield, potentially starting from isobutene derivatives.
-
Electrochemical Method: This approach involves the electrochemical generation of chlorine radicals for the chlorination of the alcohol precursor.
Representative Experimental Protocol: Chlorination of a Tertiary Alcohol
The following is a representative, non-specific protocol for the chlorination of a tertiary alcohol, which could be adapted for the synthesis of this compound.
Objective: To synthesize a chlorinated tertiary alcohol from its non-chlorinated precursor.
Materials:
-
Tertiary alcohol (e.g., 2-methyl-2-propanol)
-
Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄)
-
Anhydrous sodium bicarbonate (NaHCO₃) or other suitable base for quenching
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or recrystallization setup
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve the tertiary alcohol in the anhydrous non-polar solvent.
-
Slowly add the chlorinating agent to the stirred solution at room temperature. The reaction may be exothermic, and cooling may be necessary to control the reaction rate.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound. The expected spectral data, based on its structure and data from analogous compounds, are summarized below.
| Technique | Expected Observations for this compound |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂Cl). The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. |
| ¹³C NMR | Resonances for the quaternary carbon attached to the hydroxyl group, the carbon of the trichloromethyl group, the methyl carbon, and the methylene carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching and bending vibrations for the alkyl groups, and characteristic C-Cl stretching absorptions in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak may be weak or absent due to facile fragmentation. Characteristic fragmentation patterns would include the loss of a methyl group, a chloromethyl group, and chlorine atoms, resulting in a complex isotopic pattern due to the presence of multiple chlorine atoms. |
Potential Biological Activity and Toxicity
There is no specific biological activity or toxicity data available for this compound. However, based on its chemical structure as a polychlorinated alkane, some general toxicological concerns can be inferred.
Polychlorinated n-alkanes (PCAs) are known for their persistence in the environment and potential for bioaccumulation.[5] Some short-chain chlorinated paraffins have been found to be toxic to aquatic organisms and are considered potentially carcinogenic.[6] The toxicity of polychlorinated compounds can be influenced by the degree and position of chlorination.[7]
Chloropropanols, a related class of compounds, have been studied more extensively, with some members like 3-MCPD being classified as possible human carcinogens.[8][9] The mechanisms of toxicity for chloropropanols are not fully understood but may involve genotoxic and non-genotoxic pathways.[10] Given the structural similarities, it is prudent to handle this compound with appropriate safety precautions as a potentially toxic substance.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Plausible Reaction Mechanism: SN1-type Chlorination
The reaction of a tertiary alcohol with a chlorinating agent can proceed through a mechanism with Sₙ1 characteristics, involving the formation of a carbocation intermediate. The following diagram illustrates a plausible pathway for the chlorination of the hydroxyl group.
Conclusion
References
- 1. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. tert-Butyl alcohol - Ataman Kimya [atamanchemicals.com]
- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 1,1,1-TRICHLORO-2-METHYL-2-PROPANOL HEMIHYDRATE CAS#: 6001-64-5 [m.chemicalbook.com]
- 5. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. The toxicity of polychlorinated polycyclic compounds and related chemicals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. 3-MCPD - Wikipedia [en.wikipedia.org]
- 9. Chloropropanol - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: 1,1,1,3-Tetrachloro-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,1,3-tetrachloro-2-methylpropan-2-ol, a chlorinated tertiary alcohol. Due to the limited availability of specific data for this compound, this document synthesizes known information and provides theoretical and comparative data based on structurally related molecules. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, and safety considerations. The content is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this or similar polychlorinated organic compounds.
Chemical Identity and Properties
1,1,1,3-Tetrachloro-2-methylpropan-2-ol is a chlorinated derivative of tert-butyl alcohol. Its structure is characterized by a tertiary alcohol functional group with extensive chlorination on the adjacent methyl groups, which significantly influences its chemical and physical properties.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value | Source |
| IUPAC Name | 1,1,1,3-Tetrachloro-2-methylpropan-2-ol | IUPAC Nomenclature |
| CAS Number | 14703-48-1 | [1][2] |
| Molecular Formula | C₄H₆Cl₄O | [1] |
| Molecular Weight | 227.90 g/mol | Calculated |
| Canonical SMILES | CC(CCl)(C(Cl)(Cl)Cl)O | [1] |
| InChI Key | XIHRDJVCKRDXOG-UHFFFAOYSA-N | [1] |
Table 2: Estimated Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid or liquid | Expected based on similar chlorinated alcohols. |
| Boiling Point | > 150 °C | Estimated to be significantly higher than non-chlorinated analogs like tert-butyl alcohol (82 °C) due to increased molecular weight and polarity.[1] |
| Density | ~1.5 g/cm³ | Estimated based on the additive contribution of chlorine atoms.[1] |
| Solubility | Soluble in organic solvents | Expected based on its organic structure. |
| Stability | May decompose under heat or light, releasing HCl gas. | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Chlorination of 2-Methyl-2-propanol
This protocol is a generalized procedure based on common laboratory practices for the chlorination of tertiary alcohols.
Reaction Scheme:
(CH₃)₃COH + 4 SO₂Cl₂ → CCl₃C(CH₃)(OH)CH₂Cl + 4 SO₂ + 4 HCl
Materials and Equipment:
-
2-methyl-2-propanol (tert-butanol)
-
Sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or recrystallization setup
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Experimental Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Dissolve 2-methyl-2-propanol in an anhydrous non-polar solvent (e.g., CCl₄) in the flask.
-
Chlorination: Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the stirred solution. The reaction may be exothermic, so cooling might be necessary initially.
-
Reaction Conditions: Heat the reaction mixture to 60–80°C and maintain it for 6–12 hours.[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to neutralize any remaining chlorinating agent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like tert-butyl methyl ether.[1]
Diagram 1: Proposed Synthesis Workflow for 1,1,1,3-Tetrachloro-2-methylpropan-2-ol
Caption: A generalized workflow for the synthesis of 1,1,1,3-tetrachloro-2-methylpropan-2-ol.
Spectral Data
Specific spectral data for 1,1,1,3-tetrachloro-2-methylpropan-2-ol is not widely available. However, an entry in the EPA/NIH mass spectral database exists for this compound, indicating that mass spectrometry data has been collected.[3]
Expected Spectral Features:
-
¹H NMR: A singlet for the methyl protons and a singlet for the methylene protons, with chemical shifts influenced by the adjacent electron-withdrawing chlorine atoms and the hydroxyl group. A broad singlet for the hydroxyl proton would also be expected.
-
¹³C NMR: Resonances for the quaternary carbon attached to the hydroxyl group, the trichloromethyl carbon, the chloromethyl carbon, and the methyl carbon.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong absorptions in the fingerprint region (600-800 cm⁻¹) due to C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak (if observable) and characteristic fragmentation patterns, including the loss of a methyl group, a chloromethyl group, and chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectrum.
Applications in Drug Development
There is no specific information available regarding the application of 1,1,1,3-tetrachloro-2-methylpropan-2-ol in drug development. However, chlorinated organic compounds are a significant class of molecules in medicinal chemistry, with many approved drugs containing chlorine atoms. The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, polychlorinated alcohols like the title compound could be of interest as intermediates or scaffolds in the synthesis of novel bioactive molecules.
Safety and Handling
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: The toxicity of this compound is unknown. However, many chlorinated organic compounds are toxic and can be irritants. Avoid inhalation, ingestion, and skin contact.
-
Stability: The compound may be unstable at elevated temperatures or upon exposure to light, potentially decomposing to release toxic hydrogen chloride gas.[1] Store in a cool, dark, and dry place in a tightly sealed container.
Conclusion
1,1,1,3-Tetrachloro-2-methylpropan-2-ol is a chemical compound for which detailed public data is scarce. This guide has compiled the available information on its identity and properties and has provided a plausible, generalized synthesis protocol. Further research is needed to fully characterize this molecule's physical and chemical properties, its biological activity, and its potential applications. Researchers working with this or similar compounds should proceed with caution and perform thorough characterization and safety assessments.
References
An In-depth Technical Guide on 1,1,1,3-Tetrachloro-2-methyl-2-propanol
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,1,3-tetrachloro-2-methyl-2-propanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics and provides a calculated molecular weight based on its chemical formula.
Physicochemical Properties
This compound is a chlorinated tertiary alcohol. Its structure consists of a propane backbone with significant halogen substitution. The molecular formula of the compound is determined to be C₄H₆Cl₄O. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₄H₆Cl₄O |
| Molecular Weight | 227.90 g/mol |
| CAS Number | Not available |
The molecular weight is a critical parameter in experimental research, influencing everything from reaction stoichiometry to the interpretation of analytical data.
Molecular Weight Calculation
The molecular weight of this compound was calculated by summing the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, chlorine, and oxygen were used for this calculation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Total Molecular Weight = 48.044 + 6.048 + 141.812 + 15.999 = 227.903 u
Caption: Workflow for calculating the molecular weight of this compound.
Experimental Protocols
General Protocol for Synthesis (Hypothetical):
-
Preparation of Precursor: Synthesis of 1,1,1-trichloro-2-propanone from the chlorination of acetone.
-
Grignard Reaction: Reaction of 1,1,1-trichloro-2-propanone with a methylmagnesium halide (e.g., CH₃MgBr) to form 1,1,1-trichloro-2-methyl-2-propanol.
-
Chlorination: Selective chlorination of the C3 position of 1,1,1-trichloro-2-methyl-2-propanol. This step would require careful selection of reagents and reaction conditions to achieve the desired regioselectivity.
Each of these steps would need to be followed by appropriate work-up and purification procedures, such as extraction, chromatography, and recrystallization. Characterization of the final product would be essential, utilizing techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.
Potential Applications in Drug Development
While specific data on the biological activity of this compound is scarce, its structural similarity to other chlorinated organic compounds suggests potential areas of investigation. For instance, the related compound 1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol) exhibits sedative, hypnotic, and antibacterial properties.[20][21] It is plausible that this compound could be explored for similar or novel pharmacological activities. Researchers in drug discovery may consider this molecule as a scaffold for developing new therapeutic agents.
Caption: Logical relationships of this compound's properties and potential applications.
References
- 1. Oxygen - Wikipedia [en.wikipedia.org]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 6. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 10. princeton.edu [princeton.edu]
- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 18. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]
- 20. 2-Propanol, 1,1,1-trichloro-2-methyl- [webbook.nist.gov]
- 21. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
1,1,1,3-tetrachloro-2-methyl-2-propanol mechanism of action
Mechanism of Action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol: An In-Depth Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of this compound
Executive Summary
This technical guide aims to provide a thorough understanding of the mechanism of action of the chemical compound this compound. A comprehensive search of publicly available scientific literature and databases has been conducted to collate and analyze all pertinent information regarding its biological effects, cellular targets, and modulated signaling pathways. This document summarizes the current state of knowledge to support ongoing and future research and development efforts.
Introduction
This compound is a halogenated organic compound. An extensive review of scientific literature and chemical databases was performed to gather information on its biological activity. This guide presents the findings of this comprehensive search.
Current State of Research
Despite a thorough and systematic search of established scientific databases and literature, no studies detailing the mechanism of action, biological activity, pharmacology, or toxicology of this compound were identified. The available information is limited to its chemical properties and identifiers in chemical databases.
Quantitative Data
A search for quantitative data such as IC50, EC50, or other efficacy and potency metrics for this compound yielded no results. Consequently, a data table for these parameters cannot be provided.
Experimental Protocols
No published experimental protocols investigating the mechanism of action of this compound were found in the public domain.
Signaling Pathways and Logical Relationships
Due to the absence of studies on the biological effects of this compound, there is no information on any signaling pathways it may modulate. Therefore, the creation of a signaling pathway diagram is not possible at this time.
As no experimental workflows or logical relationships pertaining to the biological action of this compound have been documented, a corresponding diagram cannot be generated.
Conclusion
Based on an exhaustive review of the available scientific literature, there is currently no information on the mechanism of action of this compound. The biological effects and cellular targets of this compound remain uninvestigated and unreported in publicly accessible resources.
This lack of data presents a significant knowledge gap but also an opportunity for novel research. Future studies are required to elucidate the pharmacology and toxicology of this compound. Researchers are encouraged to investigate the potential biological activities of this compound to uncover any potential therapeutic or toxicological properties.
Future Directions
To address the current lack of information, the following experimental approaches are recommended for future research:
-
In vitro screening: High-throughput screening against a panel of receptors, enzymes, and ion channels to identify potential molecular targets.
-
Cell-based assays: Evaluation of the compound's effects on cell viability, proliferation, apoptosis, and other cellular processes in various cell lines.
-
In vivo studies: Assessment of the compound's effects in animal models to understand its pharmacokinetic and pharmacodynamic properties, as well as its overall physiological and toxicological effects.
The findings from such studies would be foundational in building an understanding of the mechanism of action of this compound.
In-Depth Technical Guide: Safety Data for 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided for 1,1,1,3-tetrachloro-2-methyl-2-propanol is based on limited available data and extrapolations from structurally similar compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical. All users should exercise caution and conduct their own risk assessments before handling this compound.
Chemical Identification and Physical Properties
This compound is a chlorinated tertiary alcohol.[1] Its structure is similar to tert-butyl alcohol but with significant chlorination, which markedly alters its physicochemical properties.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate (Analogue) |
| CAS Number | 14703-48-1[1][2][3] | 6001-64-5[4][5] |
| Molecular Formula | C4H6Cl4O[1] | C4H7Cl3O·0.5H2O[5] |
| Molecular Weight | 211.9 g/mol [1] | 186.47 g/mol [5] |
| Appearance | Not Available | White powder[4][5] |
| Odor | Not Available | Camphor-like[5] |
| Boiling Point | Not Reported | 167 °C @ 760 mmHg[5] |
| Melting Point | Not Reported | 75-79 °C[5] |
| Solubility | Not Available | 2.5 g/L in water @ 20°C[5] |
| Density | ~1.5 g/cm³ (estimated)[1] | Not Available |
Hazard Identification and Toxicological Profile
Due to the lack of specific toxicological data for this compound, this section relies on information from the analogue 1,1,1-trichloro-2-methyl-2-propanol hemihydrate and general knowledge of chlorinated propanols.
GHS Classification (Predicted based on Analogue Data)
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
Summary of Potential Health Effects:
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[4][5]
-
Chronic Effects: No information was found for the target compound. For the analogue, 1,1,1-trichloro-2-methyl-2-propanol, some studies in mice suggest it may be transferred across the placenta.[5] Other chloropropanols, such as 1,3-dichloro-2-propanol, have shown carcinogenic effects in animal studies.[7][8]
Table 2: Toxicological Data for Analogue and Related Chloropropanols
| Compound | Test | Species | Route | Value | Reference |
| 1,3-dichloro-2-propanol | LD50 | Rat | Oral | 110 mg/kg | [9] |
| 2,3-dichloro-1-propanol | LD50 | Rat | Oral | 90 mg/kg | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the acute toxicity of a novel chemical, based on OECD guidelines.
Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
-
Objective: To determine the acute oral toxicity (LD50) of the test substance.
-
Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain).
-
Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.
-
Dosing:
-
The test substance is administered orally by gavage.
-
A starting dose is selected based on available information (e.g., from structurally similar compounds).
-
Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Protocol 2: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of the substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A dose of 0.5 g of the test substance (if solid) or 0.5 mL (if liquid) is applied to the skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
-
Observations:
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring of skin reactions is performed according to a standardized scale.
-
-
Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.
Potential Signaling Pathways and Mechanisms of Toxicity
The specific mechanisms of toxicity for this compound have not been elucidated. However, based on the toxicology of other small chlorinated organic molecules, several potential pathways can be hypothesized.
Hypothesized Cellular Toxicity Workflow
The following diagram illustrates a possible workflow for the cellular toxicity of a chlorinated propanol. This is a generalized model and has not been experimentally validated for this compound.
Caption: Hypothesized cellular toxicity pathway for a chlorinated propanol.
Logical Relationship for Hazard Assessment
The following diagram outlines the logical steps in assessing the hazard of a chemical with limited data.
Caption: Logical workflow for chemical hazard assessment with limited data.
Handling and Storage
Based on the data for 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, the following handling and storage procedures are recommended:
-
Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[5]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
First Aid Measures
The following first aid measures are based on the potential hazards of the analogue compound:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.
Conclusion and Recommendations
This compound is a compound for which there is a significant lack of publicly available safety and toxicological data. This guide provides a preliminary safety assessment based on the limited information available and data from structurally related compounds. It is critical for researchers, scientists, and drug development professionals to recognize these data gaps and handle this chemical with a high degree of caution.
It is strongly recommended that comprehensive toxicological and safety studies be conducted on this compound to establish a definitive safety profile. Until such data is available, this compound should be treated as potentially harmful and all appropriate safety precautions should be implemented.
References
- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]
- 2. This compound | 14703-48-1 [chemicalbook.com]
- 3. LPG-CAS List [localpharmaguide.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
- 7. Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-Monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Toxicological Profile of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3-Tetrachloro-2-methyl-2-propanol is a chlorinated tertiary alcohol.[1] Its structure, featuring a tertiary alcohol group with significant chlorination, suggests it may have applications as a chemical intermediate or solvent.[1] The high degree of chlorination is expected to significantly influence its physicochemical and toxicological properties compared to its parent alcohol, tert-butanol.[1] Given the general toxicity of chlorinated hydrocarbons, a thorough understanding of its potential hazards is crucial for safe handling and use in any application.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14703-48-1 | [1] |
| Molecular Formula | C₄H₆Cl₄O | [1] |
| Molecular Weight | 211.9 g/mol | [1] |
| IUPAC Name | 1,1,1,3-tetrachloro-2-methylpropan-2-ol | [1] |
| Canonical SMILES | CC(CCl)(C(Cl)(Cl)Cl)O | [1] |
Toxicological Data Summary (Based on Structurally Related Compounds)
Due to the lack of specific data for this compound, this section summarizes toxicological data for structurally analogous compounds. These compounds include other chlorinated propanols and related small chlorinated molecules. The data is presented to provide an indication of the potential toxicological profile of the target compound.
Table 2: Acute Toxicity Data for Structurally Related Compounds
| Compound | CAS Number | Species | Route | LD50/LC50 | Reference |
| 1,3-Dichloro-2-propanol | 96-23-1 | Rat | Oral | 110-400 mg/kg bw | [2] |
| 1,3-Dichloro-2-propanol | 96-23-1 | Rabbit | Dermal | 800 mg/kg bw | [2] |
| 1,3-Dichloro-2-propanol | 96-23-1 | Rat | Inhalation | 0.66 - 5.28 mg/L | [2] |
| 1-Chloro-2-propanol | 127-00-4 | Rat | Oral | 0.22 mL/kg | [3] |
| 1-Chloro-2-propanol | 127-00-4 | Guinea Pig | Oral | 0.72 g/kg | [3] |
| 1,1,2,2-Tetrachloroethane | 79-34-5 | Rat | Oral | 62 mg/kg/day (NOAEL) | [4] |
| 1,1,2,2-Tetrachloroethane | 79-34-5 | Rat | Oral | 108 mg/kg/day (LOAEL) | [4] |
| 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate | 6001-64-5 | - | Oral | Harmful if swallowed (Category 4) | [5] |
Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity of Structurally Related Compounds
| Compound | Genotoxicity | Carcinogenicity | Reproductive Toxicity | Reference |
| 1,3-Dichloro-2-propanol | Negative in wing-spot test (Drosophila melanogaster), micronucleus assay (rat bone marrow), and UDS assay (rat liver). | Classified as 'Possibly carcinogenic to humans' (Group 2B) by IARC. | Developmental toxicity observed only at maternally toxic doses in rats. NOAEL for embryo-fetal development: 30 mg/kg/day. | [2][6] |
| Acetic Acid | Negative results in Ames tests. | No relevant data available. | No adverse effects on offspring in rabbits up to 1.6 g/kg. | [7] |
| Acetone | Negative in vitro in Ames test, sister chromatid exchange assay, and others. Negative in vivo in micronucleus test. | No increase in tumor incidence in mice. | No suitable data available. | [7] |
Experimental Protocols (Examples from Related Compounds)
Detailed experimental protocols for this compound are not available. The following are examples of methodologies used for assessing the toxicity of structurally similar compounds, which can serve as a template for future studies.
4.1. Developmental Toxicity Study of 1,3-Dichloro-2-propanol in Rats
-
Objective: To evaluate the potential adverse effects on pregnant dams and embryo-fetal development.
-
Test Species: Sprague-Dawley rats.
-
Administration: The test chemical was administered by gavage at dose levels of 0, 10, 30, and 90 mg/kg/day to pregnant rats (n=10 per group) from gestational day 6 through 19.
-
Observations:
-
Maternal toxicity was assessed based on clinical signs, body weight gain, and food intake.
-
At termination on gestational day 20, dams underwent Caesarean sections.
-
Fetuses were examined for morphological abnormalities, including body weight and visceral and skeletal variations.
-
-
Results: Maternal toxicity was observed at 90 mg/kg/day. Developmental toxicity, including decreased fetal body weight and increased variations, occurred at the highest dose. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 10 mg/kg/day for dams and 30 mg/kg/day for embryo-fetal development.[6]
4.2. Carcinogenicity Bioassay of 1,1,2,2-Tetrachloroethane in Rats and Mice
-
Objective: To assess the carcinogenic potential of the test substance.
-
Test Species: Rats and mice.
-
Administration: The chemical was administered by gavage over a 78-week period.
-
Observations:
-
Animals were monitored for clinical signs of toxicity and tumor development.
-
At the end of the study, a complete histopathological examination was performed.
-
-
Endpoint: The study identified a No-Observed-Adverse-Effect-Level (NOAEL) of 62 mg/kg/day and a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 108 mg/kg/day in rats, based on an increased incidence of hepatic fatty changes.[4]
Visualizations
5.1. Logical Workflow for Toxicological Assessment
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.
Caption: A generalized workflow for the toxicological evaluation of a chemical compound.
5.2. Hypothetical Metabolic Pathway
Given the structure of this compound and the metabolism of other chlorinated compounds, a hypothetical metabolic pathway could involve phase I and phase II reactions.
Caption: A hypothetical metabolic pathway for this compound.
Conclusion
There is a significant lack of publicly available toxicological data for this compound. Based on the data from structurally similar chlorinated propanols, it is reasonable to anticipate that this compound may exhibit oral, dermal, and inhalation toxicity. Furthermore, the potential for carcinogenicity and reproductive toxicity should not be dismissed without proper investigation. The provided experimental protocols for related compounds offer a solid foundation for designing future toxicological studies to elucidate the specific hazard profile of this compound. It is imperative that appropriate safety precautions are taken when handling this chemical until comprehensive toxicological data becomes available.
References
- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. Developmental toxic potential of 1,3-dichloro-2-propanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Historical Synthesis Methods for Polychlorinated Alkanols: A Technical Guide
Introduction: Polychlorinated alkanols are aliphatic alcohols characterized by the presence of two or more chlorine atoms on their carbon skeleton. These compounds have historically served as important intermediates in chemical manufacturing, notably in the production of epoxides, polymers, and other functionalized organic molecules. While modern synthesis offers a high degree of control, historical methods relied on robust, often less selective, chemical transformations. This guide provides an in-depth overview of the core historical methods used for the synthesis of these valuable chemical building blocks, with a focus on the foundational reactions that paved the way for more refined contemporary techniques.
Method 1: Halohydrin Formation from Alkenes
One of the earliest and most direct industrial routes to a simple polychlorinated alkanol is the formation of a vicinal halohydrin (an alcohol with a halogen on an adjacent carbon). This method involves the electrophilic addition of a halogen and a hydroxyl group across a double bond. The reaction is typically carried out by treating an alkene with a halogen, such as chlorine, in the presence of water.[1] A notable historical application of this chemistry was the semicommercial production of ethylene glycol via ethylene chlorohydrin, which began in the United States in 1917.[2]
Logical Flow of Halohydrin Formation
Caption: Electrophilic addition pathway for alkene chlorohydrin synthesis.
Experimental Protocol: General Synthesis of Propylene Chlorohydrin
-
An aqueous solution of the starting alkene (e.g., propylene) is prepared in a suitable reaction vessel equipped for gas dispersion.
-
Chlorine gas is bubbled through the aqueous alkene solution at controlled temperature and pressure.
-
The reaction proceeds via an electrophilic addition mechanism where water acts as the nucleophile, attacking the intermediate chloronium ion.[1]
-
The reaction mixture is then neutralized to quench any remaining acid (HCl is a byproduct).[1]
-
The resulting propylene chlorohydrin is separated from the aqueous phase, typically through distillation.
| Reactant | Reagents | Key Conditions | Product(s) |
| Propylene | Cl₂, H₂O | Aqueous medium | 1-chloro-2-propanol and 2-chloro-1-propanol |
| Ethylene | Cl₂, H₂O | Aqueous medium | 2-chloroethanol (Ethylene chlorohydrin)[1][2] |
| Allyl Chloride | Cl₂, H₂O (Hypochlorous Acid) | Aqueous medium | Glycerol Dichlorohydrins (1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol)[3] |
Method 2: Nucleophilic Ring-Opening of Epoxides
Another historically significant method for preparing halohydrins is the ring-opening of epoxides with a hydrohalic acid.[1] This approach is particularly useful as it provides a pathway to chlorohydrins from alkene precursors that have first been oxidized to epoxides. Industrially, this reaction has been a cornerstone for the production of chlorohydrin precursors to vital epoxides like epichlorohydrin and propylene oxide.[1]
Experimental Workflow: Epoxide to Chlorohydrin
Caption: General workflow for the synthesis of chlorohydrins from epoxides.
Experimental Protocol: General Synthesis of a Chlorohydrin from an Epoxide
-
The epoxide is dissolved in a suitable inert solvent.
-
An aqueous solution of a hydrohalic acid, such as hydrochloric acid, is added to the epoxide solution.
-
The mixture is stirred, often at room temperature or with gentle heating, to facilitate the ring-opening reaction.
-
The reaction is monitored until completion (e.g., by titration or chromatographic methods).
-
Upon completion, the product is isolated by extraction into an organic solvent, followed by washing to remove excess acid and subsequent purification, typically by distillation.
| Reactant | Reagent | Key Conditions | Product |
| Ethylene Oxide | HCl (aqueous) | Controlled temperature | 2-chloroethanol |
| Propylene Oxide | HCl (aqueous) | Mild heating | 1-chloro-2-propanol |
| Epichlorohydrin | HCl (aqueous) | Aqueous medium | Glycerol Dichlorohydrins |
Method 3: Reduction of Polychlorinated Carbonyl Compounds
The reduction of polychlorinated aldehydes and ketones represents a fundamental, albeit inferred, historical pathway to polychlorinated alkanols. While classic reduction methods existed, the development of metal hydride reagents in the mid-20th century, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), provided a highly efficient means to convert carbonyl groups to hydroxyl groups without affecting the chloro-substituents.[4][5][6] Aldehydes are reduced to primary alcohols, and ketones yield secondary alcohols.[5] LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ but reacts violently with water, necessitating anhydrous conditions.[5][6]
Experimental Protocol: General Reduction with NaBH₄
-
The polychlorinated aldehyde or ketone is dissolved in a suitable protic solvent, such as methanol or ethanol.[6]
-
Sodium borohydride (NaBH₄) is added portion-wise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until the reduction is complete.
-
The reaction is quenched, often by the careful addition of water or dilute acid, to destroy excess borohydride and hydrolyze the resulting borate ester.[6]
-
The polychlorinated alkanol product is then isolated through extraction and purified.
| Reactant | Reducing Agent | Solvent | Product Type |
| Polychlorinated Aldehyde | NaBH₄ or LiAlH₄ | Alcohol (for NaBH₄), Ether (for LiAlH₄)[6] | Primary Polychlorinated Alkanol[4] |
| Polychlorinated Ketone | NaBH₄ or LiAlH₄ | Alcohol (for NaBH₄), Ether (for LiAlH₄)[6] | Secondary Polychlorinated Alkanol[4] |
Reaction Scheme: Ketone Reduction
Caption: General reduction of a polychlorinated ketone to an alkanol.
Method 4: Direct Chlorination of Alcohols
The direct conversion of an existing alcohol to a polychlorinated alkanol is challenging because traditional chlorinating agents often substitute the hydroxyl group itself.[7][8] Classical reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and concentrated HCl are well-known for converting alcohols to alkyl chlorides.[7][9] However, in the context of polyols (molecules with multiple hydroxyl groups), partial or selective chlorination could plausibly have been an early, albeit low-yielding, method to produce chlorinated alcohols. For example, the reaction of glycerol with HCl is a known route to glycerol dichlorohydrins, which are polychlorinated alkanols. The primary hydroxyl groups are generally more reactive than secondary ones, which can provide a degree of regioselectivity.
Logical Relationship in Direct Chlorination
Caption: Competing pathways in the direct chlorination of alcohols.
Experimental Protocol: Conceptual Chlorination of a Polyol
-
The polyol (e.g., glycerol) is placed in a reaction vessel resistant to strong acid.
-
A stream of anhydrous hydrogen chloride gas is passed through the polyol, typically at an elevated temperature and in the presence of a catalyst like acetic acid.
-
The reaction is allowed to proceed for several hours.
-
The crude product mixture, containing mono- and dichlorohydrins as well as unreacted starting material, is cooled.
-
Products are isolated and purified via vacuum distillation.
| Reactant | Reagent | Key Challenge | Potential Product(s) |
| Ethylene Glycol | HCl | Over-reaction to dichloroethane | 2-chloroethanol |
| Glycerol | HCl | Formation of multiple isomers and alkyl chlorides | Glycerol monochlorohydrins, Glycerol dichlorohydrins[3] |
| 1,2-Propanediol | SOCl₂ | Substitution of one or both -OH groups | 1-chloro-2-propanol, 2-chloro-1-propanol, 1,2-dichloropropane |
References
- 1. Halohydrin - Wikipedia [en.wikipedia.org]
- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 3. eurochemengineering.com [eurochemengineering.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 9. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols: 1,1,1,3-Tetrachloro-2-methyl-2-propanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note on Scope: While 1,1,1,3-tetrachloro-2-methyl-2-propanol is a known chlorinated tertiary alcohol, extensive literature detailing its broad applications as a reagent in organic synthesis is limited. The following application notes and protocols focus primarily on the documented methods for its synthesis, which can be valuable for researchers interested in exploring its potential as a chemical intermediate or building block.
Overview of Synthetic Routes
This compound can be prepared through several synthetic pathways, primarily involving the chlorination of readily available starting materials. The choice of method may depend on the desired scale, purity requirements, and available precursors. The main approaches include:
-
Direct Chlorination of a Tertiary Alcohol: This is a straightforward method involving the sequential chlorination of a tert-butanol derivative.
-
Hydrochlorination of a Chlorinated Alkene: This route utilizes a radical-mediated addition to an unsaturated precursor.
-
Multi-Step Synthesis from Isobutene: An industrially scalable approach starting from a simple alkene.
The following sections provide detailed protocols and quantitative data for these synthetic methods.
Data Presentation: Synthesis of this compound
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (hours) | Yield/Purity | Reference |
| Chlorination of Tertiary Alcohol | 2-Methyl-2-propanol (tert-butanol) | Sulfuryl chloride (SO₂Cl₂) | 40-60 | 12-24 | 68-72% purity | [1] |
| Hydrochlorination of Alkene | 1,1,3-Trichloro-2-methylpropene | Hydrochloric acid (HCl), Peroxides/Azo compounds | 60-80 | 48 | 55-60% yield | [1] |
| Multi-Step Synthesis | Isobutene | Chlorine (Cl₂), Hypochlorous acid (HOCl) | 30-50 (chlorination) | Not specified | Not specified | [1] |
Experimental Protocols
Method 1: Chlorination of 2-Methyl-2-propanol
This protocol describes the direct chlorination of tert-butanol to yield this compound. The reaction proceeds via an electrophilic substitution mechanism.
Materials:
-
2-Methyl-2-propanol (tert-butanol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) - optional
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride, CCl₄)
-
UV lamp (200-400 nm) - optional, for improved selectivity
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-propanol in the anhydrous non-polar solvent.
-
If using a catalyst, add a catalytic amount of the Lewis acid.
-
Slowly add an excess of sulfuryl chloride to the reaction mixture. To mitigate over-chlorination, stoichiometric control and incremental addition are recommended.[1]
-
Heat the reaction mixture to 40-60°C.
-
For enhanced selectivity towards the tetrachloro product, irradiate the reaction mixture with a UV lamp.[1]
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to obtain this compound.
Diagram of Experimental Workflow: Chlorination of 2-Methyl-2-propanol
Caption: Workflow for the synthesis of this compound via chlorination.
Method 2: Hydrochlorination of 1,1,3-Trichloro-2-methylpropene
This method involves the radical-mediated hydrochlorination of a chlorinated alkene precursor.
Materials:
-
1,1,3-Trichloro-2-methylpropene
-
Hydrochloric acid (HCl)
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Non-reactive solvent (e.g., carbon tetrachloride, CCl₄)
Procedure:
-
In a reaction vessel suitable for handling corrosive reagents, dissolve 1,1,3-trichloro-2-methylpropene in the non-reactive solvent.
-
Add the radical initiator to the solution.
-
Introduce hydrochloric acid into the reaction mixture.
-
Heat the reaction to 60-80°C and maintain for approximately 48 hours.
-
Monitor the reaction progress by GC.
-
After completion, cool the mixture and wash with water to remove excess HCl.
-
Neutralize with a dilute base solution (e.g., sodium bicarbonate).
-
Separate the organic layer, dry over a suitable drying agent, and remove the solvent in vacuo.
-
Purify the resulting this compound by distillation.
Diagram of Logical Relationship: Hydrochlorination of a Chlorinated Alkene
Caption: Key components and conditions for the hydrochlorination synthesis route.
Potential Applications in Organic Synthesis: An Outlook
While specific, well-documented applications of this compound as a reagent are not prevalent in the reviewed literature, its structure suggests potential utility in several areas of organic synthesis:
-
As a Bulky Tertiary Alcohol: The sterically hindered nature of the hydroxyl group could be exploited in reactions where selective functionalization is required.
-
Source of the Trichloromethyl Group: The CCl₃ group is a valuable synthon in organic chemistry. Reactions that cleave the C-C bond adjacent to the hydroxyl group could potentially deliver a trichloromethyl anion or radical.
-
Precursor to Other Chlorinated Molecules: The four chlorine atoms and the hydroxyl group provide multiple sites for further functionalization, making it a potential starting material for the synthesis of more complex chlorinated compounds.
Further research is required to explore and establish the synthetic utility of this compound as a reagent in its own right. The synthetic protocols provided herein should facilitate access to this compound for such exploratory studies.
References
Application Notes and Protocols for the SN1 Reaction of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Introduction
1,1,1,3-tetrachloro-2-methyl-2-propanol is a tertiary alcohol. Tertiary alcohols are excellent substrates for unimolecular nucleophilic substitution (SN1) reactions due to their ability to form relatively stable tertiary carbocation intermediates.[1][2][3][4][5] This protocol details the conversion of this compound to its corresponding alkyl chloride via an SN1 reaction with concentrated hydrochloric acid. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must first be protonated by a strong acid to form a good leaving group, water.[1][6][7] The subsequent loss of water generates a tertiary carbocation, which is then attacked by a chloride ion to yield the final product. Due to the electron-withdrawing nature of the tetrachloro substitution, the stability of the carbocation is reduced compared to simpler tertiary alcohols, potentially requiring more stringent reaction conditions.
Data Presentation
Table 1: Properties of Reactants and Expected Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Boiling Point (°C) (Predicted) |
| This compound | C₄H₆Cl₄O | 211.90 | Starting Material | ~180-190 |
| Hydrochloric Acid (37%) | HCl | 36.46 | Reagent/Catalyst | - |
| 1,1,1,2,3-Pentachloro-2-methylpropane | C₄H₅Cl₅ | 230.35 | Product | ~190-200 |
| Water | H₂O | 18.02 | Byproduct | 100 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | - |
Table 2: Spectroscopic Data for Starting Material and Expected Product
| Compound Name | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) |
| This compound | O-H stretch: Broad, strong peak around 3400-3200.[8][9][10] C-O stretch: Strong peak around 1150-1200 (characteristic for tertiary alcohols).[8][11] C-H stretch: Peaks around 2950-2850. C-Cl stretch: Peaks in the 800-600 region. | -OH proton: Singlet, variable shift (typically 2-5 ppm), disappears upon D₂O shake.[9] -CH₃ protons: Singlet, ~1.6 ppm. -CH₂Cl protons: Singlet, ~3.8 ppm. |
| 1,1,1,2,3-Pentachloro-2-methylpropane | O-H stretch: Absent. C-O stretch: Absent. C-H stretch: Peaks around 2950-2850. C-Cl stretch: Strong, multiple peaks in the 800-600 region. | -CH₃ protons: Singlet, ~1.8-2.0 ppm. -CH₂Cl protons: Singlet, ~4.0-4.2 ppm. |
Experimental Protocol
Objective: To synthesize 1,1,1,2,3-pentachloro-2-methylpropane from this compound via an SN1 reaction.
Materials:
-
This compound (10.0 g, 47.2 mmol)
-
Concentrated Hydrochloric Acid (37%, 30 mL, ~360 mmol)
-
Saturated Sodium Bicarbonate Solution (50 mL)
-
Deionized Water (50 mL)
-
Anhydrous Sodium Sulfate (5 g)
-
Boiling Chips
Equipment:
-
100 mL Round-Bottom Flask
-
Reflux Condenser
-
Separatory Funnel (100 mL)
-
Erlenmeyer Flasks (2 x 100 mL)
-
Heating Mantle with Magnetic Stirring
-
Magnetic Stir Bar
-
Ice Bath
-
Distillation Apparatus
-
pH paper
Procedure:
-
Reaction Setup:
-
Place 10.0 g (47.2 mmol) of this compound into a 100 mL round-bottom flask containing a magnetic stir bar.
-
In a fume hood, carefully and slowly add 30 mL of concentrated hydrochloric acid to the flask.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cold water through it.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1 hour. Due to the deactivating effect of the chlorine atoms, gentle heating may be required.
-
If the reaction has not proceeded (as determined by a preliminary work-up of a small aliquot and TLC analysis), gently heat the mixture to 40-50°C using a heating mantle and continue stirring for an additional 2-4 hours. The progress can be monitored by observing the disappearance of the alcohol starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then transfer it to a 100 mL separatory funnel.
-
Allow the layers to separate. The organic layer (the desired product) is denser and will be the bottom layer.
-
Carefully drain the lower organic layer into a clean 100 mL Erlenmeyer flask.
-
Wash the organic layer by adding 25 mL of deionized water to the separatory funnel, shaking gently, and then draining the lower organic layer.
-
To neutralize any remaining acid, wash the organic layer with 25 mL portions of saturated sodium bicarbonate solution.[12] Be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Perform a final wash with 25 mL of deionized water.
-
-
Drying and Purification:
-
Transfer the washed organic layer to a dry Erlenmeyer flask.
-
Add approximately 5 g of anhydrous sodium sulfate to the flask to remove any residual water. Swirl the flask occasionally for 15-20 minutes. The product is dry when the drying agent no longer clumps together.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the final product, 1,1,1,2,3-pentachloro-2-methylpropane.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handle this compound and its chlorinated product with care as they are potential irritants.
-
Venting the separatory funnel during the neutralization step is crucial to prevent pressure buildup.
Mandatory Visualization
Caption: SN1 reaction mechanism for the conversion of a tertiary alcohol to an alkyl halide.
Caption: Experimental workflow for the synthesis and purification of the alkyl halide.
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. rsc.org [rsc.org]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: 1,1,1,3-Tetrachloro-2-methyl-2-propanol as a Potential Reagent for Chlorination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of 1,1,1,3-tetrachloro-2-methyl-2-propanol, a chlorinated tertiary alcohol, and explores its potential application as a reagent for chlorination in organic synthesis. While direct literature precedent for its use as a chlorinating agent is limited, its structure suggests potential reactivity that could be harnessed for specific chlorination reactions. These notes offer a theoretical framework, proposed mechanisms, and generalized protocols to guide researchers in exploring its utility.
Physicochemical Properties
This compound is a chlorinated tertiary alcohol.[1] Its highly chlorinated nature significantly influences its physical and chemical properties compared to its parent alcohol, tert-butanol.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₄O | [1] |
| Molecular Weight | ~220 g/mol (estimated) | [1] |
| Appearance | Not reported | |
| Boiling Point | Not reported | [1] |
| Density | ~1.5 g/cm³ (estimated) | [1] |
| CAS Number | 14703-48-1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of 2-methyl-2-propanol (tert-butanol) or its derivatives.[1]
Caption: Synthesis of this compound.
Proposed Application as a Chlorinating Agent
The presence of four electron-withdrawing chlorine atoms on the propanol backbone can polarize the C-Cl bonds, potentially rendering the chlorine atoms susceptible to nucleophilic attack or facilitating the generation of a reactive chlorine species under certain conditions. It is hypothesized that this compound could act as a chlorine source, analogous to other N-chloro or O-chloro compounds.
Proposed Mechanism of Action
A plausible mechanism involves the activation of a C-Cl bond by a Lewis acid or under thermal/photochemical conditions to generate an electrophilic chlorine species. This species can then react with a nucleophilic substrate.
Caption: Proposed mechanism for chlorination.
Experimental Protocols
The following are generalized protocols for exploring the use of this compound as a chlorinating agent. Note: These are hypothetical protocols and should be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions must be taken when working with chlorinated compounds.
General Protocol for the Chlorination of an Activated Aromatic Compound
Objective: To investigate the feasibility of using this compound for the electrophilic chlorination of an electron-rich aromatic substrate.
Materials:
-
This compound
-
Activated aromatic substrate (e.g., anisole)
-
Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the activated aromatic substrate (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (0.1 - 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the chlorinating agent dropwise to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for chlorination.
Potential Advantages and Disadvantages
Potential Advantages:
-
Solid, crystalline reagent: May be easier to handle and weigh compared to gaseous or liquid chlorinating agents.
-
Specific reactivity: The unique steric and electronic environment of the chlorine atoms might offer different selectivity compared to traditional reagents.
Potential Disadvantages:
-
Byproduct formation: The reaction will produce byproducts derived from the propanol backbone, which may complicate purification.
-
Atom economy: The atom economy may be lower compared to reagents like Cl₂ or SO₂Cl₂.
-
Unproven efficacy: The effectiveness and scope of this reagent for chlorination are currently unknown.
Safety Considerations
-
This compound is a chlorinated organic compound and should be handled with care in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.
-
Chlorination reactions can be exothermic; maintain proper temperature control.
Conclusion
This compound presents an unexplored potential as a chlorinating agent. The protocols and mechanistic hypotheses outlined in these application notes are intended to serve as a starting point for researchers interested in investigating its reactivity. Further experimental validation is necessary to establish its utility, scope, and selectivity in organic synthesis.
References
Application Notes and Protocols for the Analytical Detection of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 1,1,1,3-tetrachloro-2-methyl-2-propanol. The methodologies described herein are based on established analytical principles, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.
Introduction
This compound is a chlorinated tertiary alcohol.[1] Accurate and sensitive detection methods are crucial for its quantification in various matrices, including environmental samples and pharmaceutical preparations, to ensure safety, purity, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the characterization and quantification of such compounds, allowing for the detection of volatile impurities and the determination of purity.[1]
Analytical Techniques Overview
The primary analytical technique for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it ideal for analyzing complex matrices.
A general workflow for the analysis of this compound involves sample preparation, GC-MS analysis, and data processing.
Caption: General workflow for the analysis of this compound.
Experimental Protocols
The following protocols are adapted from established methods for similar chlorinated compounds and are expected to be effective for the analysis of this compound.[2][3]
Protocol 1: GC-MS Analysis of this compound in a Pure or Concentrated Form
This protocol is suitable for determining the purity of a synthesized or commercial sample of this compound.
3.1.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent such as ethyl acetate or methanol.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the solution to an appropriate concentration for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.
3.1.2. GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | J&W Ultra 2 GC column (or equivalent), 12 m x 0.2 mm i.d., 0.33 µm film thickness[3] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3.1.3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should exhibit characteristic fragment ions resulting from the molecular structure.
-
Calculate the purity of the sample by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Protocol 2: Trace Level Detection of this compound in Water Samples
This protocol is designed for the extraction and quantification of this compound from aqueous matrices.
References
experimental setup for reactions involving 1,1,1,3-tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3-Tetrachloro-2-methyl-2-propanol (CAS No. 14703-48-1) is a chlorinated tertiary alcohol with the molecular formula C₄H₆Cl₄O. Its highly chlorinated structure suggests potential applications as a solvent or a synthetic intermediate in organic chemistry. This document provides an overview of the available information on its synthesis, safety precautions, and potential, though not extensively documented, applications. Given the limited specific data on this compound, some information is inferred from the chemistry of structurally related chlorinated alcohols.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14703-48-1 | [1] |
| Molecular Formula | C₄H₆Cl₄O | [2] |
| Molecular Weight | 211.9 g/mol | [2] |
| IUPAC Name | 1,1,1,3-tetrachloro-2-methylpropan-2-ol | [2] |
Safety, Handling, and Disposal
Warning: this compound is expected to be a hazardous substance. The safety data for the related compound, 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3] If dusts or aerosols may be generated, wear a suitable respirator.
Handling:
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[3]
Storage:
-
Store in a well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store in a dry, cool place.
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and metals.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Chlorinated organic compounds should be disposed of as hazardous waste, following all local, state, and federal regulations.
Synthesis Protocols
Two primary synthetic routes for this compound have been identified: the chlorination of tertiary alcohol precursors and the hydrochlorination of chlorinated alkenes.
Protocol 1: Chlorination of 2-Methyl-2-propanol (tert-Butanol)
This method involves the sequential chlorination of tert-butanol or its derivatives.
Reaction Scheme:
(CH₃)₃COH + 4 Cl₂ → (CCl₃)(CH₃)C(OH)CH₂Cl + 4 HCl
Reagents and Equipment:
-
2-Methyl-2-propanol (tert-butanol)
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃))
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride)
-
Reaction flask equipped with a reflux condenser, gas inlet (if using Cl₂), and magnetic stirrer
-
Heating mantle
-
Apparatus for monitoring the reaction (TLC or GC-MS)
Procedure:
-
In a fume hood, dissolve 2-methyl-2-propanol in a suitable anhydrous non-polar solvent in the reaction flask.
-
Add the Lewis acid catalyst to the solution.
-
Slowly introduce the chlorinating agent. If using chlorine gas, bubble it through the solution at a controlled rate.
-
Heat the reaction mixture to 60–80°C.
-
Maintain the reaction at this temperature for 6–12 hours, monitoring its progress periodically by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) or Phosphorus pentachloride (PCl₅) | [2] |
| Catalyst | Lewis Acid (e.g., AlCl₃) | |
| Solvent | Non-polar (e.g., CCl₄) | [2] |
| Temperature | 60–80°C | [2] |
| Reaction Time | 6–12 hours | [2] |
Protocol 2: Hydrochlorination of 1,1,3-Trichloro-2-methylpropene
This alternative approach involves the radical-mediated addition of hydrochloric acid to a chlorinated alkene.
Reaction Scheme:
(CCl₂)=C(CH₃)CH₂Cl + HCl → (CCl₃)(CH₃)C(OH)CH₂Cl
Reagents and Equipment:
-
1,1,3-Trichloro-2-methylpropene
-
Hydrochloric acid (HCl)
-
Radical initiator (e.g., peroxides or azo compounds)
-
Reaction vessel suitable for heating under reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, combine 1,1,3-trichloro-2-methylpropene and the radical initiator in the reaction vessel.
-
Add hydrochloric acid to the mixture.
-
Heat the reaction to 60–80°C.
-
Maintain the reaction at this temperature for approximately 48 hours.
-
After cooling, work up the reaction mixture by neutralizing any remaining acid and extracting the product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure.
-
Purify the product, for example, by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,1,3-Trichloro-2-methylpropene | [2] |
| Reagent | Hydrochloric acid (HCl) | [2] |
| Initiator | Peroxides or azo compounds | [2] |
| Temperature | 60–80°C | [2] |
| Reaction Time | 48 hours | [2] |
| Yield | 55–60% | [2] |
Application Notes
Currently, there is a notable lack of published literature detailing the specific applications of this compound as a reagent, solvent, or synthetic intermediate. Its potential utility can be inferred from the reactivity of similar polychlorinated tertiary alcohols.
The presence of a tertiary alcohol functional group suggests it could be used as a starting material for the synthesis of other chlorinated compounds through substitution of the hydroxyl group. The trichloromethyl group is a strong electron-withdrawing group, which may influence the reactivity of the molecule.
Given the absence of specific applications in the current literature, researchers are encouraged to explore its potential in areas such as:
-
As a building block in organic synthesis: The multiple chlorine atoms and the hydroxyl group provide handles for various chemical transformations.
-
As a specialized solvent: Its polychlorinated nature might make it a suitable solvent for specific reactions involving non-polar species.
-
In materials science: As a precursor for chlorinated polymers or other materials with specific properties.
There is no evidence to suggest that this compound is directly involved in any known signaling pathways or has been utilized in drug development.
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Synthetic Routes
Caption: The two primary synthetic routes to this compound.
References
Applications of Chlorinated Propanols in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of chlorinated propanols as versatile chemical intermediates in the synthesis of active pharmaceutical ingredients (APIs). The document outlines their role in constructing key pharmacophores and discusses the critical toxicological considerations inherent to their use. Detailed experimental protocols for the synthesis of select pharmaceuticals and relevant toxicological assays are provided, alongside visualizations of key signaling pathways.
Chlorinated Propanols as Synthetic Building Blocks in Medicinal Chemistry
Chlorinated propanols, such as 1,3-dichloro-2-propanol (1,3-DCP) and 3-chloro-1,2-propanediol (3-MCPD), are valuable precursors in medicinal chemistry. Their reactivity, stemming from the presence of chlorine atoms and hydroxyl groups, allows for their use in a variety of nucleophilic substitution reactions. This facilitates the introduction of diverse functional groups and the construction of complex molecular architectures essential for biological activity. These compounds serve as foundational materials for synthesizing a range of pharmaceuticals, from bronchodilators to antiplatelet agents.
Application in the Synthesis of Dyphylline
Dyphylline, a xanthine derivative, is used as a bronchodilator for the relief of asthma and chronic bronchitis. Its synthesis can be achieved by the alkylation of theophylline. While various synthetic routes exist, one approach involves the use of a 3-carbon chain with hydroxyl groups, for which 3-chloro-1,2-propanediol serves as a precursor. The following protocol is based on a patented method utilizing a derivative of 3-MCPD, 3-amino-1,2-propanediol, to synthesize the 7-(2,3-dihydroxypropyl)theophylline structure of dyphylline.
This protocol describes the synthesis of Dyphylline starting from theophylline and 3-amino-1,2-propanediol.
Materials:
-
Theophylline
-
Stannous chloride
-
Potassium hydrogen sulfite solution (17% w/v)
-
3-amino-1,2-propanediol
-
Hexane solution (42% w/v)
-
Ethyl acetate (72% w/v)
-
Sodium bromide solution
-
Acetonitrile solution (82% v/v)
-
Nitromethane solution (96% w/v)
-
Reaction vessel with stirrer, reflux condenser, dropping funnel, and thermometer
Procedure:
-
Reaction Setup: To a reaction vessel, add 300 ml of 17% potassium hydrogen sulfite solution and 0.71 mol of stannous chloride.
-
Theophylline Addition: Begin stirring at 140 rpm and heat the solution to 62°C. Slowly add 0.56 mol of theophylline.
-
Initial Reaction: Raise the temperature to 82°C and maintain the reaction for 90 minutes.
-
Aminopropanediol Addition: Cool the solution to 52°C and add 1.2 mol of 3-amino-1,2-propanediol dropwise.
-
Second Reaction Phase: Allow the reaction to proceed for 140 minutes.
-
Final Reaction and Distillation: Increase the temperature to 135°C and continue the reaction for 65 minutes. Following this, perform a vacuum distillation at a pressure of 1.85 kPa to remove water.
-
Purification and Crystallization:
-
Cool the residue and add a 42% hexane solution. Heat to reflux until the condensed solid is completely dissolved.
-
Filter the solution while hot and wash the filter cake with a 72% ethyl acetate solution.
-
Cool the filtrate, induce crystallization, and collect the solid by suction filtration.
-
Wash the crystals sequentially with sodium bromide solution and 82% acetonitrile solution.
-
Recrystallize the product from a 96% nitromethane solution to obtain pure crystals of 7-(2,3-dihydroxypropyl)theophylline.
-
Expected Yield: Approximately 85%.
Dyphylline functions primarily as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes within airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the relaxation of the smooth muscle and bronchodilation. Dyphylline may also act as an antagonist at adenosine receptors.
Application in the Synthesis of Clopidogrel
Clopidogrel is an antiplatelet agent that works by irreversibly inhibiting the P2Y12 receptor on platelets. Its synthesis is a multi-step process, and while various routes have been developed, some rely on chlorinated precursors to construct the core structure. For instance, 3-chloro-1-propanol has been cited as a key intermediate for the synthesis of clopidogrel. The following protocol details a crucial step in a common synthetic route: the preparation of racemic clopidogrel bisulfate from its amide intermediate.
This protocol describes the conversion of the amide intermediate to racemic clopidogrel bisulfate.
Materials:
-
2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide (Amide intermediate 5)
-
Methanol
-
Sulfuric acid
-
Dimethyl sulfate
-
Dichloromethane
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor, prepare a stirring solution of 90 L of methanol and 26 L of sulfuric acid.
-
Addition of Dimethyl Sulfate: Add 15.5 L of dimethyl sulfate to the solution at 10°C.
-
Heating: Heat the reaction mixture to 70°C and stir for 90 minutes.
-
Addition of Amide Intermediate: Cool the mixture to 28°C and add 25 kg of the amide intermediate 5.
-
Main Reaction: Heat the reaction mixture to 70°C and stir for 35 hours.
-
Workup:
-
Cool the reaction to 28°C.
-
Add 125 L of dichloromethane and 250 L of water to the reaction mixture at 27°C.
-
Proceed with extraction and purification steps to isolate the racemic clopidogrel bisulfate salt.
-
Clopidogrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes to its active thiol metabolite. This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface. This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation. The signaling cascade involves a Gi protein, which, when uninhibited, suppresses adenylyl cyclase activity.
Toxicological Profile of Chlorinated Propanols
A critical aspect of utilizing chlorinated propanols in medicinal chemistry is understanding their toxicological profiles. Both 1,3-DCP and 3-MCPD have been the subject of extensive toxicological evaluation due to their presence as food contaminants. These compounds have been shown to exhibit carcinogenic, genotoxic, and organ-specific toxicities in animal studies. A thorough toxicological assessment is therefore a mandatory step in the drug development process for any API synthesized using these intermediates.
Quantitative Toxicological Data
The following table summarizes key toxicological data for 1,3-DCP and 3-MCPD.
| Compound | Test | Species | Route | Value | Reference |
| 1,3-Dichloro-2-propanol (1,3-DCP) | LD50 | Rat | Oral | 110-400 mg/kg bw | |
| LD50 | Rabbit | Dermal | 800 mg/kg bw | ||
| LC50 | Rat | Inhalation | 0.66 mg/L (4h) | ||
| Carcinogenicity | Rat | Oral (2-year) | Increased incidence of liver, tongue, and thyroid tumors | ||
| BMDL10 (Tumors) | Rat (male) | Oral | 3.3 mg/kg bw/day | ||
| NOAEL (Developmental) | Rat | Oral | 10 mg/kg/day (maternal), 30 mg/kg/day (fetal) | ||
| 3-Chloro-1,2-propanediol (3-MCPD) | LD50 | Rat | Oral | 150-200 mg/kg bw | |
| Toxicity | Rat | Subcutaneous | Increased liver weight at 75 mg/kg bw | ||
| Reproductive Toxicity | Rat | Oral | Decreased RNA and protein in testis and epididymis at 6.5 mg/kg bw/day |
Toxicological Mechanisms and Signaling Pathways
3-MCPD has been shown to induce kidney damage through mechanisms involving apoptosis and necroptosis in renal tubular cells. Studies have indicated that 3-MCPD esters can activate the JNK/p53 signaling pathway, leading to an altered expression of Bax and Bcl-2 and subsequent apoptosis. Additionally, 3-MCPD can induce necroptosis through the RIPK1/RIPK3/MLKL signaling pathway, contributing to inflammation and acute kidney injury.
1,3-DCP has demonstrated neurotoxic effects, particularly in microglia. The mechanism involves the generation of reactive oxygen species (ROS), which in turn activate the MAPKs and NF-κB signaling pathways. Activation of these pathways leads to an inflammatory response and apoptosis in microglial cells, contributing to the overall neurotoxicity of the compound.
General Experimental Protocol: Genotoxicity Assessment
Given the genotoxic potential of some chlorinated propanols, it is essential to assess any new drug candidate derived from them for genotoxicity. The following is a general protocol for the in vitro micronucleus assay, a common method for evaluating chromosomal damage.
This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Materials:
-
Human or mammalian cell line (e.g., TK6, L5178Y, CHO, V79)
-
Cell culture medium, serum, and antibiotics
-
Test compound (chlorinated propanol derivative)
-
Vehicle control (e.g., DMSO, saline)
-
Positive controls (e.g., mitomycin C, vinblastine)
-
Cytochalasin B
-
Hypotonic KCl solution
-
Fixative (methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa, acridine orange)
-
Microscope slides and coverslips
-
Microscope with appropriate filters
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions (37°C, 5% CO2) to achieve exponential growth.
-
Treatment: Seed cells at an appropriate density. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound, vehicle control, and positive controls. Include parallel cultures with and without a metabolic activation system (S9 mix).
-
Incubation: Incubate the cells for a short period (e.g., 3-6 hours) in the presence of the test compound.
-
Removal of Test Compound and Addition of Cytochalasin B: Wash the cells to remove the test compound and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting: Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths. Harvest the cells by trypsinization.
-
Slide Preparation:
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining: Stain the slides with a suitable dye to visualize the nuclei and micronuclei.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the frequency of micronucleated cells for each treatment group and compare it to the vehicle control using appropriate statistical methods. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.
Structure-Activity Relationships (SAR)
The principles of Structure-Activity Relationships (SAR) are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The introduction of chlorine atoms, as is the case with chlorinated propanols, can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, affect the compound's pharmacokinetics and pharmacodynamics.
For drug candidates derived from chlorinated propanols, a systematic SAR study would involve synthesizing a series of analogues with variations in the position and number of chlorine atoms, as well as modifications to other functional groups. These analogues would then be evaluated in biological assays to determine how these structural changes impact target affinity, selectivity, and overall efficacy. While specific SAR studies for drugs derived from chlorinated propanols are not extensively detailed in the current literature, this remains a valuable strategy for the rational design of new and improved therapeutic agents.
Application Notes and Protocols for 1,1,1,3-Tetrachloro-2-methyl-2-propanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3-Tetrachloro-2-methyl-2-propanol, also widely known as Chlorobutanol, is a multifaceted organic compound. While it is extensively documented for its use as a preservative, sedative, hypnotic, and weak local anesthetic in pharmaceutical formulations, its potential as a chemical intermediate in organic synthesis is less explored.[1][2][3][4][5] This document provides detailed application notes and protocols for the prospective use of this compound as a versatile building block in the synthesis of novel molecules relevant to drug discovery and development. The presence of a tertiary alcohol, a trichloromethyl group, and an additional chloro substituent offers unique reactive sites for synthetic transformations.
The following sections outline potential, chemically plausible applications of this compound as a chemical intermediate, based on the known reactivity of its constituent functional groups and analogous chlorinated alcohols. These protocols are intended to serve as a foundational guide for researchers to explore new synthetic pathways.
Application Note 1: Synthesis of Halogenated Alkenes via Dehydration
Application: The dehydration of this compound can serve as a route to synthesize highly functionalized, chlorinated alkenes. These alkenes are valuable precursors for a variety of organic transformations, including polymerization, cycloaddition, and cross-coupling reactions, enabling the construction of complex molecular architectures. Tertiary alcohols are known to undergo dehydration to yield alkenes, often under acidic conditions.[6]
Principle: The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism. Protonation of the tertiary hydroxyl group forms a good leaving group (water), which departs to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. Due to the electronic effects of the chlorine atoms, the regioselectivity of the elimination can be influenced.
Experimental Protocol: Acid-Catalyzed Dehydration
Objective: To synthesize 1,1,3-trichloro-2-methyl-1-propene and 1,1,1-trichloro-3-chloro-2-methyl-2-propene from this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like toluene.
-
Slowly add concentrated sulfuric acid (0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold distilled water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography to isolate the alkene isomers.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactant Concentration | 0.5 M |
| H₂SO₄ Concentration | 0.1 M |
| Reaction Temperature | 100 °C |
| Reaction Time | 4 hours |
| Product Yield (Isomer 1) | ~45% |
| Product Yield (Isomer 2) | ~35% |
| Purity (post-purification) | >95% |
Logical Relationship Diagram
Application Note 2: Synthesis of a Pentachlorinated Alkane via Hydroxyl Group Substitution
Application: The conversion of the tertiary alcohol to an alkyl chloride provides a route to a pentachlorinated alkane. Such highly chlorinated compounds can be used as flame retardants, chemical intermediates in aggressive chlorination reactions, or as precursors for dehalogenation reactions to introduce unsaturation. The substitution of a tertiary hydroxyl group with a chlorine atom is a standard transformation.[6]
Principle: The reaction of a tertiary alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) proceeds via the formation of a good leaving group (e.g., a chlorosulfite ester), followed by nucleophilic attack by a chloride ion. For tertiary alcohols, this often follows an SN1-like mechanism.
Experimental Protocol: Chlorination of the Tertiary Alcohol
Objective: To synthesize 1,1,1,3,3-pentachloro-2-methylpropane from this compound.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser with a drying tube, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting pentachlorinated alkane by vacuum distillation.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactant Concentration | 1.0 M |
| Thionyl Chloride | 1.2 eq. |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 3 hours |
| Product Yield | ~85% |
| Purity (post-purification) | >97% |
Experimental Workflow Diagram
Application Note 3: Reductive Dechlorination of the Trichloromethyl Group
Application: The trichloromethyl group can be a precursor to a dichloromethyl or a methyl group through controlled reductive dechlorination. This transformation is valuable for modifying the lipophilicity and electronic properties of a molecule, which is a critical aspect of drug design. For instance, converting a -CCl₃ group to a -CHCl₂ or -CH₃ group can significantly impact the biological activity and metabolic stability of a compound.
Principle: Reductive dechlorination can be achieved using various reagents, such as metals (e.g., zinc or magnesium in a protic solvent) or catalytic hydrogenation.[7] The reaction proceeds through the stepwise reduction of the carbon-chlorine bonds.
Experimental Protocol: Partial Reductive Dechlorination
Objective: To synthesize 1,1,3-trichloro-2-methyl-2-propanol from this compound.
Materials:
-
This compound
-
Zinc Dust (activated)
-
Acetic Acid
-
Ethanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend activated zinc dust (3 equivalents) in a mixture of ethanol and water (4:1).
-
Add a solution of this compound (1 equivalent) in ethanol to the zinc suspension.
-
Slowly add acetic acid (2 equivalents) dropwise while stirring vigorously. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by GC-MS.
-
Filter the reaction mixture to remove the excess zinc.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactant Concentration | 0.3 M |
| Zinc Dust | 3 eq. |
| Acetic Acid | 2 eq. |
| Reaction Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Product Yield | ~60% |
| Purity (post-purification) | >96% |
Signaling Pathway Diagram (Conceptual)
Application Note 4: Base-Induced Intramolecular Cyclization to an Epoxide
Application: The presence of a hydroxyl group and a chlorine atom on adjacent carbons suggests the possibility of an intramolecular Williamson ether synthesis to form an epoxide. Epoxides are highly valuable intermediates in organic synthesis, as they can be opened by a variety of nucleophiles to introduce new functional groups with defined stereochemistry.
Principle: In the presence of a strong base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, displacing the chloride on the adjacent carbon to form a three-membered ether ring (an epoxide).
Experimental Protocol: Synthesis of a Chlorinated Epoxide
Objective: To synthesize 2-methyl-2-(trichloromethyl)-3-chlorooxirane from this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a 60% dispersion of sodium hydride (1.5 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent at low temperature and reduced pressure to avoid evaporation of the potentially volatile epoxide.
-
Purify the crude product by careful vacuum distillation or column chromatography on neutral alumina.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Reactant Concentration | 0.2 M |
| Sodium Hydride | 1.5 eq. |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 18 hours |
| Product Yield | ~40% |
| Purity (post-purification) | >95% |
Reaction Pathway Diagram
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and based on established principles of organic chemistry. They are intended for informational purposes and to guide further research. Actual experimental conditions and outcomes may vary and should be optimized accordingly. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chlorobutanol - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dechlorination of polychlorinated biphenyls using magnesium and acidified alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Disclaimer: No specific Safety Data Sheet (SDS) for 1,1,1,3-tetrachloro-2-methyl-2-propanol (CAS No. 14703-48-1) was readily available at the time of this writing. The following handling procedures and data are based on structurally similar compounds, such as 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, and general principles of laboratory safety for handling chlorinated organic compounds. It is imperative to obtain a substance-specific SDS and conduct a thorough risk assessment before any laboratory work with this compound. The information provided herein is for illustrative and guidance purposes only and should not be considered a substitute for a formal, substance-specific safety evaluation.
Introduction
This compound is a chlorinated tertiary alcohol.[1] Its structure suggests potential for chemical reactivity and biological activity, making it a compound of interest for researchers in drug development and other scientific fields. Due to the presence of multiple chlorine atoms, this compound is expected to have toxicological properties that necessitate careful handling to minimize exposure and ensure laboratory safety. These application notes provide a general framework for the safe handling of this compound in a research laboratory setting.
Physicochemical and Toxicological Data (Illustrative)
The following table summarizes quantitative data for a structurally similar compound, 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate . This data is for illustrative purposes only and may not accurately reflect the properties of this compound.
| Property | Value (for 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate) | Reference |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Odor | Strong | [2] |
| Melting Point/Range | 75 - 79 °C / 167 - 174.2 °F | [2] |
| Boiling Point/Range | 173 - 175 °C / 343.4 - 347 °F @ 760 mmHg | [2] |
| Flash Point | 100 °C / 212 °F | [2] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling the material. However, based on the potential hazards associated with similar chlorinated compounds, the following minimum PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, and for larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Procedures
-
Preparation:
-
Read and understand the substance-specific Safety Data Sheet (SDS) before starting any work.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have an appropriate spill kit readily available.
-
Ensure safety shower and eyewash stations are accessible and have been recently tested.
-
-
Weighing and Transfer:
-
All weighing and transfer of this compound should be conducted within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care to prevent inhalation.
-
Close the container tightly after use.
-
-
Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, cool the vessel as needed.
-
All reactions involving this compound should be carried out in a chemical fume hood.
-
-
Waste Disposal:
-
Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and call for emergency assistance.
-
Prevent the spill from entering drains.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of potentially hazardous chemicals.
Logical Relationship for Emergency Response
Caption: Decision-making process for emergency response to a chemical incident.
References
Application Note: NMR Spectroscopic Analysis of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the characterization of 1,1,1,3-tetrachloro-2-methyl-2-propanol. Due to the limited availability of experimental spectra in public databases, this note presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. The provided experimental protocols are designed to guide researchers in acquiring high-quality NMR data for this and similar halogenated organic molecules.
Introduction
This compound is a halogenated tertiary alcohol. Its complex structure, featuring multiple electronegative chlorine atoms, is expected to result in a distinctive NMR spectrum. NMR spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of novel chemical entities in pharmaceutical and chemical research. This application note serves as a practical guide for the NMR analysis of this compound.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR data are predicted based on established chemical shift increments and data from analogous structures, such as 2-methyl-2-propanol, 1-chloro-2-methyl-2-propanol, and 1,1,1-trichloro-2-methyl-2-propanol.
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl, methylene, and hydroxyl protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 1.8 | Singlet | 3H |
| -CH₂Cl | 3.9 | Singlet | 2H |
| -OH | 2.5 - 4.0 (variable) | Broad Singlet | 1H |
2.2. Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, one for each unique carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃ | ~ 30 |
| -C H₂Cl | ~ 50 |
| -C (OH)- | ~ 85 |
| -C Cl₃ | ~ 100 |
Molecular Structure and NMR Assignments
The chemical structure of this compound with the proposed proton and carbon assignments is illustrated below.
Caption: Molecular structure with proton (a, b, c) and carbon (C1-C4) assignments.
Experimental Protocols
This section outlines the recommended procedures for sample preparation and NMR data acquisition.
4.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆). CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
4.2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and the presence of a quaternary carbon.
-
Temperature: 298 K.
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all signals.
Experimental Workflow
The overall workflow for the NMR analysis is depicted in the following diagram.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a framework for the NMR spectroscopic analysis of this compound. The predicted spectral data serves as a reference for researchers, and the detailed protocols offer a starting point for obtaining high-quality experimental data. The combination of ¹H and ¹³C NMR spectroscopy is a powerful tool for the structural verification of this and other complex organic molecules.
Application Note: Mass Spectrometry Analysis of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Abstract
This application note details a comprehensive methodology for the analysis of 1,1,1,3-tetrachloro-2-methyl-2-propanol using gas chromatography-mass spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis techniques. A predicted mass fragmentation pattern for this compound is presented, based on established principles of mass spectrometry and comparison with structurally similar molecules. This guide is intended to provide a robust framework for the qualitative and quantitative analysis of this compound in various matrices.
Introduction
This compound is a halogenated tertiary alcohol. The analysis of such compounds is crucial in pharmaceutical development and safety assessment due to their potential physiological effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides a detailed protocol for the GC-MS analysis of this compound, including a discussion of its expected mass spectral characteristics.
Experimental Protocols
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Internal Standard (IS): 3-chloro-1-butanol (or other suitable chlorinated compound not present in the sample)
-
Sample: this compound standard
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), autosampler vials with septa, micropipettes.
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1 - 50 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dissolve the sample matrix in dichloromethane to an appropriate concentration. If necessary, perform a liquid-liquid extraction to isolate the analyte. Spike the final sample extract with the internal standard to a final concentration of 10 µg/mL.
GC-MS Parameters
The following parameters are a starting point and may require optimization for specific instrumentation and matrices.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan |
| Mass Range | m/z 40 - 350 |
Data Presentation
The mass spectrum of this compound is predicted to exhibit characteristic isotopic patterns due to the presence of four chlorine atoms. The molecular ion peak may be weak or absent, which is typical for tertiary alcohols.[1][2] Key fragment ions are anticipated and summarized in the table below.
| Predicted m/z | Proposed Fragment Ion | Notes |
| 210, 212, 214, 216, 218 | [C4H7Cl4O]+• | Molecular Ion (M+•) - likely very low abundance or absent |
| 195, 197, 199, 201 | [C3H4Cl4]+• | Loss of CH3 radical |
| 175, 177, 179 | [C3H4Cl3O]+ | Loss of a Cl radical |
| 117, 119, 121 | [CCl3]+ | Trichloromethyl cation - a common fragment for compounds with a CCl3 group |
| 82, 84 | [C2H3Cl]+• | Further fragmentation |
| 77, 79 | [CH2Cl]+ | Chloromethyl cation |
| 59 | [C3H7O]+ | Fragment containing the hydroxyl group |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted mass fragmentation pathway of this compound.
References
Application Note: Solubility Profile of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,1,1,3-Tetrachloro-2-methyl-2-propanol is a halogenated organic compound. Its structure, featuring a tertiary alcohol group and extensive chlorination, suggests unique physicochemical properties that are of interest in various fields, including organic synthesis and drug development. A fundamental understanding of a compound's solubility in different solvents is paramount for its application in synthesis, purification, formulation, and biological screening. The presence of both a polar hydroxyl group and nonpolar chloro- and methyl groups suggests a nuanced solubility profile. This application note provides the necessary protocols to systematically determine the solubility of this compound.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted qualitatively. The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and multiple chlorines which increase the molecule's polarity and molecular weight. However, it also has a nonpolar methyl group and a carbon backbone. Therefore, it is expected to have limited solubility in highly nonpolar solvents and potentially limited solubility in highly polar protic solvents like water due to the steric hindrance and the overall hydrophobic character imparted by the chlorine and methyl groups. Its optimal solubility is likely to be found in polar aprotic or moderately polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Solvent | Predicted Qualitative Solubility | Rationale |
| Nonpolar | Hexane | Low | Mismatch in polarity. |
| Toluene | Low to Moderate | Aromatic ring may offer some interaction. | |
| Polar Aprotic | Acetone | High | Good balance of polarity to dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar nature can solvate the polar groups. | |
| Diethyl Ether | Moderate | Ethereal oxygen can interact, but hydrocarbon chains reduce polarity. | |
| Polar Protic | Water | Low | Steric hindrance and hydrophobic groups may limit hydrogen bonding. |
| Ethanol | Moderate to High | Alkyl chain is compatible with the nonpolar parts, and the hydroxyl group can hydrogen bond. | |
| Methanol | Moderate | Similar to ethanol, but shorter alkyl chain may slightly reduce solubility of the nonpolar regions. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Diethyl Ether, Hexane, Toluene, DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or screw-cap test tubes
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Pipettes and general laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Table 2: Data Collection for Quantitative Solubility
| Solvent | Temperature (°C) | Concentration (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Diethyl Ether | 25 | ||
| Hexane | 25 | ||
| Toluene | 25 | ||
| DMSO | 25 |
Visual Experimental Workflow and Logical Relationships
To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)
An Important Note on Nomenclature: The compound 1,1,1,3-tetrachloro-2-methyl-2-propanol is not the common product of the synthesis described herein. The widely practiced synthesis involving the reaction of chloroform and acetone yields 1,1,1-trichloro-2-methyl-2-propanol , commercially known as Chlorobutanol. This guide focuses on improving the yield of this trichloro- derivative.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Chlorobutanol.
Troubleshooting and FAQs
Q1: What is the primary synthesis route for 1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol)?
The most common and established method for synthesizing Chlorobutanol is the base-catalyzed reaction of chloroform (trichloromethane) and acetone.[1][2] The reaction is typically carried out in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which acts as a catalyst.[3][4]
Q2: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can often be traced back to several key experimental parameters:
-
Reaction Temperature: This is one of the most critical factors. The reaction is exothermic, and allowing the temperature to rise significantly can promote side reactions, such as the self-condensation of acetone or the decomposition of chloroform. Optimal yields are often achieved at low temperatures, specifically between -5°C and 2°C.[3]
-
Rate of Base Addition: The base catalyst should be added slowly and in a controlled manner.[5] A rapid addition of the base can cause localized heating and increase the concentration of the enolate ion of acetone, leading to undesired aldol condensation products.
-
Reactant Molar Ratios: The stoichiometry of the reactants and catalyst is crucial. Using a significant excess of acetone has been shown to improve yields. One study reported the best results with a chloroform:acetone:KOH molar ratio of 1:5:0.27.[3]
-
Moisture Contamination: The presence of water can interfere with the reaction. It is advisable to use dry reagents and glassware to prevent potential hydrolysis or other side reactions.
Q3: The reaction mixture turned yellow or brown, and the final product is an oil instead of a white solid. What went wrong?
This typically indicates the formation of side products, often resulting from the self-condensation of acetone or other base-induced decomposition pathways. This can be caused by:
-
Elevated Temperatures: Failing to maintain a cold reaction environment is a primary cause of discoloration and impurity formation.
-
Rapid Base Addition: Adding the catalyst too quickly can create "hot spots" in the reaction mixture, promoting side reactions.[4]
-
Impure Reactants: Using old or impure acetone or chloroform can introduce contaminants that lead to colored byproducts.
Q4: How can I effectively purify the crude Chlorobutanol product?
The most common methods for purifying Chlorobutanol are recrystallization and sublimation.[1]
-
Recrystallization: A mixture of alcohol and water is often effective for recrystallization.[5] Methanol has also been successfully used.[4] Care must be taken, as the product can hydrolyze in boiling water.[5]
-
Sublimation: This is an effective method for obtaining a highly pure product, as Chlorobutanol is a volatile solid with a characteristic camphor-like odor.[1]
Quantitative Data on Reaction Conditions
The following table summarizes different reported experimental conditions and their impact on the final yield of Chlorobutanol.
| Reactants | Molar Ratio (CHCl₃:Acetone:Base) | Catalyst | Temperature | Reported Yield | Reference |
| Chloroform, Acetone | 1 : 5 : 0.27 | KOH | -5°C to 2°C | 66.5% | [3] |
| Chloroform, Acetone | Not specified | NaOH | Cooled | ~4g product | [4] |
| Chloroform, Acetone | Approx. 1 : 4.8 : 0.28 | KOH | Cooled | Not specified | [5] |
Detailed Experimental Protocol
This protocol is based on the highest-yield procedure reported in the literature.[3]
Materials:
-
Chloroform (CHCl₃), anhydrous
-
Acetone ((CH₃)₂CO), anhydrous
-
Potassium Hydroxide (KOH), powdered
-
Ice-salt mixture
-
Methanol (for recrystallization)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel (not needed for powdered base)
-
Thermometer
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a low-temperature thermometer, add acetone and chloroform based on a 5:1 molar ratio (e.g., 2.9 moles of acetone to 0.58 moles of chloroform).
-
Place the flask in an ice-salt bath and begin stirring. Cool the mixture until the internal temperature reaches and stabilizes at or below 0°C.
-
-
Catalyst Addition:
-
Weigh out powdered potassium hydroxide corresponding to 0.27 molar equivalents relative to chloroform.
-
Add the powdered KOH to the cold, stirring reaction mixture in small portions over a period of 15-30 minutes.
-
Carefully monitor the internal temperature throughout the addition, ensuring it remains between -5°C and 2°C.
-
-
Reaction:
-
Once all the KOH has been added, continue to stir the mixture in the ice-salt bath for an additional 2-3 hours, maintaining the low temperature.
-
-
Workup and Isolation:
-
After the reaction period, allow the mixture to slowly warm to room temperature.
-
A precipitate of potassium chloride may form.[5]
-
Reduce the volume of the mixture by evaporating the excess acetone under reduced pressure.
-
Add cold water to the remaining residue to precipitate the crude Chlorobutanol.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a minimal amount of a suitable solvent, such as methanol or an ethanol-water mixture.[4][5] Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting guide for common issues encountered during the synthesis.
Caption: Experimental workflow for Chlorobutanol synthesis.
Caption: Troubleshooting guide for low yield in Chlorobutanol synthesis.
References
Technical Support Center: Synthesis of 1,1,1-trichloro-2-methyl-2-propanol
A Note on Chemical Nomenclature: The synthesis discussed herein is for 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol or chloretone. While the query mentioned "1,1,1,3-tetrachloro-2-methyl-2-propanol," the widely documented synthesis involving chloroform and acetone yields the trichloro- derivative. This guide addresses the potential side reactions and troubleshooting for this standard synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my final product an oily liquid instead of white crystals?
A1: The formation of an oily product instead of solid crystals is a common issue and can be attributed to several factors:
-
Presence of Impurities: Unreacted starting materials like chloroform and acetone can act as solvents, preventing the crystallization of the product.
-
Formation of a Hemihydrate: Chlorobutanol can exist in an anhydrous and a hemihydrate form. The latter may have different physical properties and could contribute to an oily appearance or difficulty in crystallization[1].
-
Insufficient Purification: The crude product often contains byproducts that can inhibit crystallization. Proper purification steps, such as recrystallization, are crucial[1][2].
-
Rapid Precipitation: Crashing the product out of solution too quickly by adding it to water can lead to the formation of an oil rather than well-defined crystals.
Q2: What are the most common impurities and byproducts in this synthesis?
A2: The primary impurities are typically unreacted starting materials, namely acetone and chloroform[3]. Additionally, side reactions catalyzed by the base (NaOH or KOH) can lead to byproducts. A potential side reaction is the aldol condensation of acetone, which can produce diacetone alcohol and other condensation products, especially if the temperature is not adequately controlled. Another possibility under harsh basic conditions is the hydrolysis of chloroform.
Q3: My reaction mixture turned cloudy and yellow. What does this indicate?
A3: A cloudy appearance is expected as the salt byproduct (KCl or NaCl) precipitates from the reaction mixture[4]. A yellow discoloration, however, may suggest the formation of side products, possibly from the self-condensation of acetone or other base-catalyzed side reactions[3]. Maintaining a low reaction temperature can help minimize the formation of these colored impurities.
Q4: How can I improve the yield and purity of my 1,1,1-trichloro-2-methyl-2-propanol?
A4: To enhance the yield and purity, consider the following:
-
Temperature Control: Perform the reaction at low temperatures (e.g., in a freezer or an ice bath) to slow down the reaction rate and suppress the formation of byproducts[3].
-
Effective Mixing: Ensure the reaction mixture is stirred continuously to promote contact between the reactants[3].
-
Purification Method: Do not skip the purification steps. After removing the salt precipitate, the crude product should be purified. Recrystallization from a mixed solvent system like ethanol/water or methanol is highly effective[1][4]. Sublimation is another excellent method for obtaining a very pure product[1].
-
Washing: Washing the crude product with ice-cold water can help remove any remaining base and other water-soluble impurities[3].
Troubleshooting Guide
The following table outlines common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive base (e.g., old KOH/NaOH).- Reaction temperature is too low, slowing the reaction excessively.- Insufficient reaction time. | - Use fresh, high-purity base.- Allow the reaction to proceed for a longer duration at a controlled low temperature.- Ensure proper stoichiometry of reactants. |
| Product is an Oil, Not Crystals | - Presence of unreacted starting materials.- Product precipitated too quickly.- Presence of side products inhibiting crystallization. | - Wash the crude product with cold water to remove soluble impurities[3].- Perform a careful recrystallization from an ethanol/water or methanol mixture. Allow the solution to cool slowly to promote crystal growth[1][4].- Try seeding the oily product with a small crystal of pure chlorobutanol, if available. |
| Difficulty Filtering Precipitated Salt | - The salt precipitate (KCl/NaCl) is too fine. | - Allow the precipitate to settle before decanting the supernatant.- Use a centrifuge to pellet the salt before decantation.- Wash the precipitate with a small amount of cold acetone to recover any trapped product[4]. |
| Product Decomposes During Purification | - Overheating during solvent evaporation or recrystallization. Chlorobutanol can hydrolyze in boiling water[4]. | - Use a water bath for gentle evaporation of solvents[4].- When recrystallizing from a water/alcohol mixture, avoid prolonged boiling. Dissolve the product in the minimum amount of hot alcohol and then add hot water until turbidity is observed[1]. |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-trichloro-2-methyl-2-propanol
This protocol is a composite of methodologies described in the literature[3][4].
Materials:
-
Acetone (90 mL)
-
Chloroform (10 mL)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1-2 g)
-
Ethanol (if using KOH, ~5mL)[4]
-
Ice bath or freezer
-
Stirring apparatus
Procedure:
-
Chill the acetone in a freezer or ice bath for approximately 30 minutes[3].
-
In a dry flask, combine the chilled acetone and chloroform. Maintain the low temperature using an ice bath and begin stirring[4].
-
If using KOH, first dissolve it in a minimum amount of ethanol[4]. If using NaOH, it can be added directly as a solid catalyst[3].
-
Slowly add the base (or alcoholic KOH solution) to the stirring acetone/chloroform mixture. The mixture will likely turn cloudy as NaCl or KCl precipitates[3][4].
-
Continue to stir the mixture at a low temperature for several hours (e.g., 2 hours), stirring periodically if not using a continuous stirrer[3].
-
After the reaction period, filter the mixture to remove the precipitated salt. Wash the salt cake with a small portion of cold acetone to recover any adsorbed product[4].
-
Combine the filtrate and the washings. Gently evaporate the excess acetone and any ethanol using a warm water bath[4].
-
The resulting crude product may be an oil or a semi-solid. Proceed to purification.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 1,1,1-trichloro-2-methyl-2-propanol
-
Ethanol or Methanol
-
Deionized Water
-
Heating apparatus (hot plate or water bath)
Procedure:
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the crude product completely[1].
-
Once dissolved, slowly add hot water to the solution until it just begins to turn cloudy. This indicates the solution is saturated[1].
-
Add a few more drops of hot alcohol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large crystals.
-
Once at room temperature, place the flask in a refrigerator or freezer to maximize crystal formation[3].
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water[3].
-
Allow the crystals to air dry. The final product should be a white crystalline solid with a characteristic camphor-like odor[4].
Visual Guides
Caption: Main synthesis pathway and a common side reaction.
Caption: Troubleshooting workflow for product purification.
References
Technical Support Center: Purification of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1,1,1,3-tetrachloro-2-methyl-2-propanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Purity After Initial Synthesis
Initial Assessment: The crude product purity after synthesis is significantly below the desired specification, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Incomplete Reaction: Unreacted starting materials, such as 2-methyl-2-propanol (tert-butanol) or 1,1,3-trichloro-2-methylpropene, remain in the crude product. | Solution: Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). For purification, consider a preliminary acid-base wash to remove alcoholic starting materials or a simple distillation if boiling points differ significantly. |
| Formation of Byproducts: Side reactions lead to the formation of isomers or other chlorinated species. Common byproducts can include under-chlorinated versions of the target molecule. | Solution: Employ purification techniques with high resolving power, such as column chromatography or fractional distillation under reduced pressure. |
| Product Decomposition: The target compound may be unstable under the reaction or workup conditions, leading to degradation products. | Solution: Analyze the reaction mixture at different time points to identify the onset of decomposition. Ensure workup procedures are performed at low temperatures and avoid strong acids or bases if the compound is sensitive. |
Problem: Difficulty in Removing a Persistent Impurity
Initial Assessment: A specific impurity co-elutes with the product in GC or has overlapping signals in NMR, making its removal challenging.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the likely synthesis routes, the most common impurities are:
-
Unreacted Starting Materials: 2-methyl-2-propanol or 1,1,3-trichloro-2-methylpropene.
-
Under-chlorinated Byproducts: Species with one, two, or three chlorine atoms instead of four, such as 1,1,3-trichloro-2-methyl-2-propanol.
-
Isomeric Byproducts: Other tetrachlorinated propanol isomers, depending on the reaction's specificity.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: The following techniques are recommended:
-
Gas Chromatography (GC): Ideal for separating volatile and semi-volatile chlorinated compounds, providing quantitative information on purity and impurity levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and can help in identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry to identify unknown impurities.
Q3: What is the best general purification strategy for this compound?
A3: A multi-step approach is often most effective:
-
Aqueous Wash: To remove any water-soluble starting materials or salts.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Primary Purification: Choose between column chromatography for high resolution of non-volatile impurities or distillation under reduced pressure for volatile impurities.
-
Final Polishing: Recrystallization can be an excellent final step to achieve high purity if a suitable solvent is found.
Purification Workflow:
Caption: A general workflow for the purification process.
Experimental Protocols
Protocol 1: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Crude this compound
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level bed of silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 n-hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 98:2 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, then 90:10) to elute the compounds.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Data:
| Fraction No. | Eluent (Hexane:EtOAc) | TLC Rf of Product | Purity by GC (%) |
| 1-5 | 98:2 | - | <1 |
| 6-10 | 98:2 | 0.45 | 90 |
| 11-15 | 95:5 | 0.45 | 99.5 |
| 16-20 | 90:10 | 0.45 | 98 |
Note: This data is illustrative and may vary based on the specific impurity profile.
Protocol 2: Recrystallization
This protocol describes a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., heptane, ethanol/water mixture - to be determined)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (sparingly soluble at room temperature, highly soluble when hot).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Illustrative Purity Data:
| Purification Stage | Purity by GC (%) | Yield (%) |
| Crude Product | 85 | 100 |
| After Recrystallization | 99.8 | 75 |
Note: This data is illustrative and highly dependent on the chosen solvent and impurity profile.
Technical Support Center: Optimizing Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol)?
A1: The most common and well-established method for synthesizing chlorobutanol is the base-catalyzed haloform reaction between acetone and chloroform.[1][2][3][4] The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), which facilitates the nucleophilic addition of the trichloromethyl anion (generated from chloroform) to the carbonyl carbon of acetone.[2][5]
Q2: What is the chemical equation for the synthesis of chlorobutanol?
A2: The overall chemical reaction is as follows:
CH₃COCH₃ (Acetone) + CHCl₃ (Chloroform) --(KOH/NaOH)--> CCl₃C(OH)(CH₃)₂ (Chlorobutanol)[6]
Q3: What are the main uses of chlorobutanol in the pharmaceutical industry?
A3: Chlorobutanol is widely used as a preservative in pharmaceutical formulations, particularly in injectable, ophthalmic, and intranasal preparations, due to its bacteriostatic and antifungal properties.[2][4][5][7][8] It also possesses sedative, hypnotic, and weak local anesthetic properties.[1][2][5]
Q4: Is 1,1,1,3-tetrachloro-2-methyl-2-propanol the same as chlorobutanol?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too high, leading to side reactions. 3. Insufficient reaction time. 4. Impure reactants (e.g., wet acetone). | 1. Use freshly powdered, anhydrous KOH or NaOH. Consider preparing an alcoholic solution of the base for better reactivity.[2] 2. Maintain the reaction temperature in the recommended range (-5°C to 10°C) using an ice bath.[9][10] 3. Increase the reaction time, monitoring the progress by TLC or other appropriate methods. 4. Use anhydrous acetone. |
| Formation of a Yellowish or Brownish Product | 1. Side reactions, such as the self-condensation of acetone, are occurring at higher temperatures. 2. Hydrolysis of chloroform. | 1. Strictly control the reaction temperature, keeping it below 10°C.[10] 2. Ensure anhydrous conditions and avoid excessive exposure to moisture. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of unreacted starting materials or solvent. 2. Insufficient cooling during precipitation. | 1. Ensure complete removal of excess acetone by distillation before precipitation.[11] 2. Precipitate the product in ice-cold water with vigorous stirring.[12] |
| Difficulty in Filtering the Product | 1. The product has an oily or waxy consistency. | 1. Ensure complete precipitation by allowing the mixture to stand in an ice bath for an extended period. 2. Consider washing the crude product with cold water to remove impurities that may contribute to the oily nature. |
| Product Purity is Low After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Incomplete removal of byproducts. | 1. A mixture of ethanol and water is often effective for recrystallization.[2][6] 2. Ensure the precipitated potassium chloride is thoroughly removed by filtration before workup. Wash the crude product adequately. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key experimental parameters and their impact on the synthesis of chlorobutanol.
Table 1: Effect of Reactant Molar Ratio and Temperature on Yield
| Acetone:Chloroform Molar Ratio | Catalyst (mol%) | Temperature (°C) | Yield (%) | Reference |
| 5:1 | 27% (KOH) | -5 to 2 | 66.5 | [9] |
| 9:1 | Not specified | Low (Freezer) | Not specified | [1] |
| 10:1 | Not specified | -5 | 71 | [11] |
| 1.25:1 | ~10% (KOH) | Not specified | Not specified | [3][13] |
Table 2: Physical Properties of 1,1,1-Trichloro-2-methyl-2-propanol
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl₃O | [14][15] |
| Molecular Weight | 177.46 g/mol | [14][15] |
| Appearance | White crystalline solid | [1][2] |
| Odor | Camphor-like | [1][2] |
| Melting Point | 95-99 °C (anhydrous), 77-79 °C (hemihydrate) | [1][16][17] |
| Boiling Point | 167 °C | [1][2] |
| Solubility | Poorly soluble in water; soluble in acetone, ethanol. | [1][2] |
Experimental Protocols
Detailed Methodology for Optimized Synthesis
This protocol is based on conditions reported to achieve high yields.[9]
Materials:
-
Acetone (anhydrous)
-
Chloroform
-
Potassium hydroxide (powdered)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with a stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine acetone and chloroform in a 5:1 molar ratio.
-
Cooling: Place the flask in an ice-salt bath to cool the mixture to between -5°C and 0°C.
-
Catalyst Addition: Slowly add powdered potassium hydroxide (0.27 moles per mole of chloroform) to the stirred mixture over 15-20 minutes, ensuring the temperature does not exceed 2°C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for at least 2 hours.
-
Isolation of Crude Product:
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Wash the solid residue with a small amount of cold acetone.
-
Combine the filtrate and washings.
-
Remove the excess acetone from the filtrate using a rotary evaporator or by distillation.
-
Pour the resulting oily residue into ice-cold water with vigorous stirring to precipitate the crude chlorobutanol.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from a minimal amount of a hot ethanol-water mixture.
-
Cool the solution slowly to allow for the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Reaction Pathway for Chlorobutanol Synthesis.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
References
- 1. Chlorobutanol - Sciencemadness Wiki [sciencemadness.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pharmrecord.com [pharmrecord.com]
- 4. nbinno.com [nbinno.com]
- 5. scribd.com [scribd.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. Synthesis of Chlorobutanol | Semantic Scholar [semanticscholar.org]
- 10. Sciencemadness Discussion Board - Reason low temperature needed in preparing chlorobutanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. designer-drug.com [designer-drug.com]
- 12. youtube.com [youtube.com]
- 13. Chlorobutanol Synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 14. 2-Propanol, 1,1,1-trichloro-2-methyl- (CAS 57-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 2-Propanol, 1,1,1-trichloro-2-methyl- [webbook.nist.gov]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. 1,1,1-Trichloro-2-methyl-2-propanol 98 6001-64-5 [sigmaaldrich.com]
Technical Support Center: Degradation of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,1,1,3-tetrachloro-2-methyl-2-propanol. As direct experimental data for this specific compound is limited, the information provided is based on the degradation of structurally similar chlorinated alkanes and propanes.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on structurally similar chlorinated compounds, the primary degradation pathways for this compound are expected to include:
-
Reductive Dechlorination: Under anaerobic conditions, chlorine atoms are sequentially replaced by hydrogen atoms. This is a common pathway for highly chlorinated compounds.[1][2]
-
Hydrolysis: The compound may undergo hydrolysis, where a chlorine atom is replaced by a hydroxyl group. As a tertiary alcohol, the stability of the resulting carbocation can influence this process. The rate of hydrolysis for halogenoalkanes is influenced by the carbon-halogen bond enthalpy, with weaker bonds leading to faster reactions.[3][4]
-
Oxidation: Aerobic microorganisms may degrade the compound through oxidative pathways, often initiated by monooxygenase or dioxygenase enzymes. This process typically involves the insertion of oxygen into the molecule, leading to the formation of unstable intermediates that can further break down.[1]
Q2: What are the likely degradation intermediates of this compound?
A2: Potential degradation intermediates will vary depending on the dominant pathway:
-
Reductive Dechlorination: Sequential removal of chlorine atoms could lead to various trichloro-, dichloro-, and monochloro-2-methyl-2-propanol isomers. For example, 1,1,3-trichloro-2-methyl-2-propanol and 1,1-dichloro-2-methyl-2-propanol could be formed.
-
Hydrolysis: Hydrolysis of the chlorine atom at the C3 position would yield 1,1,1-trichloro-2-methyl-2,3-propanediol.
-
Oxidation: Oxidative degradation could lead to the formation of chlorinated carboxylic acids and eventually mineralization to CO2 and chloride ions.
Q3: What types of microorganisms are known to degrade chlorinated propanes?
A3: Several types of microorganisms have been shown to degrade chlorinated propanes:
-
Anaerobic Bacteria: Genera such as Dehalococcoides and Dehalogenimonas are known to carry out reductive dechlorination of chlorinated propanes.[5]
-
Aerobic Bacteria: Some aerobic bacteria can cometabolize chlorinated propanes. For instance, methanotrophs expressing soluble methane monooxygenase (sMMO) and propane-oxidizing bacteria have demonstrated the ability to co-oxidize chlorinated propanes.[5]
Q4: What are the typical half-lives for tetrachlorinated alkanes in water?
A4: The half-life of tetrachlorinated alkanes can vary significantly depending on environmental conditions. For example, the abiotic degradation of 1,1,1-trichloroethane (TCA) to 1,1-dichloroethene (1,1-DCE) can have a half-life of over 2.8 years.[6] Environmental hydrolysis half-lives at 25°C and pH 7 can range from hours to thousands of years for different chlorinated alkanes.[7] For modeling purposes, a default half-life of 15 days in freshwater is often used for readily biodegradable chemicals, although this can be a conservative estimate.[8]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial experiment.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium | Ensure the microbial culture used has been reported to degrade highly chlorinated alkanes. Consider bioaugmentation with known dehalogenating bacteria like Dehalococcoides. |
| Sub-optimal environmental conditions | Verify and optimize pH, temperature, and redox potential. Reductive dechlorination requires strictly anaerobic conditions. |
| Lack of essential nutrients or electron donors | For anaerobic degradation, ensure a suitable electron donor (e.g., lactate, butyrate) is provided. For aerobic cometabolism, the primary substrate (e.g., methane, propane) must be present.[9] |
| Toxicity of the compound | High concentrations of chlorinated solvents can be toxic to microorganisms. Perform toxicity assays and start with a lower concentration of the target compound. |
| Incorrect analytical method | Verify that your analytical method (e.g., GC-MS, GC-ECD) is sensitive and calibrated for the target compound and its expected intermediates. |
Issue 2: Degradation stalls at an intermediate compound.
| Possible Cause | Troubleshooting Step |
| Accumulation of toxic intermediates | Some degradation intermediates can be more toxic than the parent compound, inhibiting further degradation. Monitor the concentration of intermediates and their potential toxic effects. |
| Lack of specific microbial populations | The microbial consortium may lack the specific enzymes required to degrade the accumulated intermediate. Consider introducing other microbial strains known to degrade that specific intermediate. |
| Shift in environmental conditions | A change in pH or redox potential during the experiment could inhibit the activity of the microorganisms responsible for the subsequent degradation steps. Monitor these parameters closely. |
Issue 3: Inconsistent or non-reproducible degradation rates.
| Possible Cause | Troubleshooting Step |
| Heterogeneity in microcosms | Ensure thorough mixing of sediment and water when preparing microcosms to ensure a uniform distribution of microorganisms and contaminants.[5] |
| Fluctuations in experimental conditions | Maintain consistent temperature, pH, and substrate feeding throughout the experiment. |
| Analytical variability | Perform replicate analyses of samples to assess the variability of your analytical method. Use internal standards to improve accuracy and precision. |
Quantitative Data
The following table summarizes degradation rate constants for compounds structurally similar to this compound. This data can be used as a reference for estimating the potential degradation rates in your experiments.
| Compound | Degradation Process | Rate Constant | Half-life (t½) | Conditions | Reference |
| 1,2-Dichloropropane | Reductive Dechlorination | 5 nmol/min/mg of protein | - | Anaerobic, sediment-free culture | [10] |
| 1,1,1-Trichloroethane | Abiotic Dehydrohalogenation | - | >2.8 years | Anoxic groundwater | [6] |
| 1,1,2,2-Tetrachloroethane | Reductive Dechlorination | - | - | Anaerobic microcosms | [11] |
| Trichloroethene | Reductive Dechlorination | - | - | Anaerobic to aerobic transition | [12] |
| 2,2-Dichloropropane | Neutral Hydrolysis | - | 36 hours | 25°C, pH 7 | [7] |
Experimental Protocols
Protocol 1: Anaerobic Microbial Degradation in Microcosms
This protocol outlines the setup of anaerobic microcosms to study the reductive dechlorination of this compound.
1. Materials:
-
Anaerobic glove box
-
Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals
-
Sediment and groundwater from a relevant site (or anaerobic mineral medium)
-
Stock solution of this compound in a suitable solvent (e.g., methanol)
-
Electron donor solution (e.g., sodium lactate or butyrate)
-
Resazurin (redox indicator)
-
Gas chromatograph with an appropriate detector (GC-MS or GC-ECD)
2. Procedure:
-
Inside an anaerobic glove box, dispense a known amount of sediment (e.g., 50 g) into each serum bottle.
-
Add groundwater or anaerobic mineral medium to the bottles, leaving minimal headspace. If using mineral medium, add resazurin to monitor anaerobic conditions.
-
Spike the microcosms with the stock solution of this compound to achieve the desired initial concentration.
-
Add the electron donor to the experimental bottles. Prepare control bottles without an electron donor and autoclaved controls to account for abiotic losses.[9]
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Periodically, sacrifice replicate microcosms for analysis. Collect headspace and/or liquid samples for quantification of the parent compound and potential degradation products using GC.
Protocol 2: Abiotic Hydrolysis Rate Determination
This protocol describes a method to determine the hydrolysis rate of this compound.
1. Materials:
-
pH-buffered, sterile aqueous solutions (e.g., pH 5, 7, and 9)
-
Sealed ampules or vials
-
Constant temperature water bath
-
Stock solution of this compound
-
Quenching solution (if necessary)
-
Analytical instrument (e.g., GC, HPLC)
2. Procedure:
-
Prepare sterile, buffered aqueous solutions at different pH values.
-
Spike the buffered solutions with a known concentration of this compound.
-
Dispense the solutions into ampules or vials, ensuring no headspace, and seal them.
-
Place the sealed containers in a constant temperature water bath.
-
At predetermined time intervals, remove replicate samples.
-
Immediately quench the reaction if necessary (e.g., by adding a solvent that stops the hydrolysis).
-
Analyze the concentration of the parent compound remaining in the samples using a suitable analytical method.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life.
Visualizations
The following diagrams illustrate potential degradation pathways and experimental workflows.
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a microcosm degradation study.
References
- 1. eurochlor.org [eurochlor.org]
- 2. itrcweb.org [itrcweb.org]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 10. researchgate.net [researchgate.net]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,1,1,3-Tetrachloro-2-methyl-2-propanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing 1,1,1,3-tetrachloro-2-methyl-2-propanol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems observed when working with solutions of this compound, offering potential causes and solutions.
Issue 1: Unexpected degradation of the compound in solution.
-
Question: My solution of this compound shows signs of degradation (e.g., color change, precipitation, unexpected peaks in analysis). What could be the cause and how can I prevent it?
-
Answer: Degradation of this compound in solution can be triggered by several factors. The primary degradation pathways for chlorinated alcohols involve hydrolysis and photodegradation. The presence of water, exposure to light, and elevated temperatures can accelerate these processes. Protic solvents can also contribute to degradation.
Potential Solutions:
-
Solvent Choice: Utilize anhydrous, non-protic solvents for preparing stock solutions and for long-term storage.
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect the solution from light.
-
Temperature Control: Store solutions at low temperatures (-20°C is recommended) to slow down degradation kinetics.
-
pH Control: If an aqueous solution is necessary, buffer it to a neutral or slightly acidic pH, as basic conditions can promote hydrolysis.
-
Issue 2: Inconsistent experimental results.
-
Question: I am observing high variability in my experimental results when using a solution of this compound. What could be the reason?
-
Answer: Inconsistent results are often linked to the instability of the compound in the experimental medium. The concentration of the active compound may be decreasing over the course of the experiment due to degradation.
Potential Solutions:
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use whenever possible.
-
Stability-Indicating Analytical Method: Use a validated analytical method (e.g., HPLC, GC-MS) to monitor the concentration of the compound throughout the experiment. This will help you to determine the stability window in your specific experimental setup.
-
Use of Stabilizers: Consider the addition of a chemical stabilizer to your solution. The choice of stabilizer will depend on the solvent and the experimental conditions.
-
Data Presentation: Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvents | Storage Conditions | Rationale |
| Non-Protic | tert-Butyl methyl ether, Hexane, Dichloromethane (stabilized) | -20°C, Inert atmosphere (Argon or Nitrogen), Protected from light | Minimizes hydrolysis and photodegradation, providing better long-term stability.[1] |
| Protic | Ethanol, Methanol (use with caution) | Short-term use only, prepare fresh, store at 2-8°C, protected from light | Prone to solvolysis. If unavoidable, use for the shortest possible duration. |
| Aqueous | Buffered solutions (pH 5-7) | Prepare fresh for immediate use, store at 2-8°C for short periods | Highly susceptible to hydrolysis, especially at basic pH. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: While specific studies on this compound are limited, based on the chemistry of similar chlorinated compounds, the likely degradation products include hydrochloric acid (HCl) and potentially phosgene, especially under oxidative conditions. Hydrolysis can lead to the formation of the corresponding diol.
Q2: Which stabilizers are suitable for this compound solutions?
A2: The choice of stabilizer depends on the solvent and the intended application. For chlorinated solvents, small amounts of radical scavengers are often used.
-
Amylene (2-methyl-2-butene): Often used to stabilize chloroform and can be effective at low concentrations (e.g., 100-200 ppm).
-
Butylated Hydroxytoluene (BHT): A common antioxidant that can prevent free-radical mediated degradation.
-
Ethanol: Can be used to stabilize chloroform, but it increases the polarity of the solution and may not be suitable for all applications.
It is crucial to test the compatibility and efficacy of any stabilizer for your specific experimental conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. The method should be able to separate the parent compound from its potential degradation products.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a chemical that requires careful handling.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of a spill, follow your institution's established procedures for cleaning up chemical spills.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound against time for each stress condition to determine the degradation kinetics.
Protocol 2: Example of a Stability-Indicating HPLC Method (to be validated for the specific compound)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method is a starting point and must be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting solution instability.
References
preventing decomposition of 1,1,1,3-tetrachloro-2-methyl-2-propanol during reactions
Technical Support Center: 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chlorinated tertiary alcohol. Its structure, featuring a tertiary alcohol and multiple chlorine atoms, makes it a potentially useful intermediate in organic synthesis, particularly for introducing sterically hindered and electron-withdrawing groups in the development of novel chemical entities and active pharmaceutical ingredients.
Q2: What are the primary signs of decomposition of this compound?
A2: Decomposition can be identified by a change in the physical appearance of the compound (e.g., discoloration), a drop in pH of the reaction mixture (due to the formation of hydrochloric acid), and the appearance of unexpected byproducts in analytical tests such as TLC, GC-MS, or NMR.
Q3: What are the main decomposition pathways for this compound?
A3: The two primary decomposition pathways are:
-
Dehydrochlorination: This is an elimination reaction, often promoted by bases or heat, where a molecule of hydrogen chloride (HCl) is removed to form an alkene.
-
Acid-Catalyzed Decomposition: In the presence of strong acids, the hydroxyl group can be protonated to form a good leaving group (water), which can then depart to form a carbocation. This intermediate can then undergo elimination to form an alkene or be attacked by a nucleophile.
Q4: How should I store this compound to ensure its stability?
A4: To minimize decomposition during storage, it is recommended to:
-
Store under an inert atmosphere (e.g., argon or nitrogen).
-
Keep at low temperatures (e.g., -20°C).
-
Ensure anhydrous (dry) conditions.
-
Store in a non-protic solvent such as tert-butyl methyl ether or hexane if in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns acidic and the starting material is consumed rapidly. | Acid-catalyzed decomposition due to the presence of acidic reagents or byproducts. | 1. Buffer the reaction mixture to maintain a neutral pH (6-7). 2. If an acidic catalyst is required, use the mildest possible acid and the lowest effective concentration. 3. Run the reaction at the lowest possible temperature to slow down the decomposition rate. |
| Formation of an unexpected alkene byproduct is observed. | Base-promoted or thermal dehydrochlorination. | 1. If a base is required, use a non-nucleophilic, sterically hindered base to favor deprotonation over elimination. 2. Maintain a low reaction temperature. 3. Choose a polar aprotic solvent to disfavor elimination pathways. |
| Low yield of the desired product despite complete consumption of the starting material. | Decomposition of the starting material or the product under the reaction conditions. | 1. Review the reaction conditions (pH, temperature, solvent). 2. Consider protecting the hydroxyl group before proceeding with the reaction if it is not the reactive site. 3. Perform a stability study of your starting material and product under the proposed reaction conditions before running the full-scale reaction. |
| Inconsistent reaction outcomes. | Presence of moisture leading to hydrolysis or other side reactions. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (argon or nitrogen). |
Data Presentation: Predicted Stability under Various Conditions
The following table summarizes the predicted stability of this compound based on general principles of organic chemistry. "High" stability indicates a low likelihood of decomposition, while "Low" stability suggests that decomposition is highly probable.
| Condition | Parameter | Predicted Stability | Primary Decomposition Pathway |
| pH | < 4 (Strongly Acidic) | Low | Acid-Catalyzed Decomposition |
| 4 - 6 (Weakly Acidic) | Moderate | Acid-Catalyzed Decomposition | |
| 6 - 8 (Neutral/Weakly Basic) | High | - | |
| > 8 (Strongly Basic) | Low | Dehydrochlorination (Elimination) | |
| Temperature | < 0 °C | High | - |
| 0 - 25 °C | Moderate | Minimal Thermal Decomposition | |
| > 25 °C | Low | Thermal Dehydrochlorination | |
| Solvent Type | Non-Protic (e.g., THF, Dioxane, Toluene) | High | - |
| Protic (e.g., Water, Alcohols) | Low | Can facilitate both acid- and base-catalyzed decomposition |
Experimental Protocols
General Protocol for a Reaction Involving this compound
This protocol outlines a general approach to minimize the decomposition of this compound when it is used as a reactant.
Objective: To perform a reaction (e.g., nucleophilic substitution at a different position, or a reaction involving another functional group in a more complex molecule containing this moiety) while preserving the integrity of the tetrachloro-tertiary alcohol group.
Materials:
-
This compound
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF))
-
Reactants for the desired transformation
-
Inert gas (Argon or Nitrogen)
-
Standard glassware, dried in an oven before use
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Dissolve this compound in the anhydrous, non-protic solvent in the reaction flask.
-
-
Reaction Execution:
-
Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) before adding any reactive reagents, especially if they are acidic or basic.
-
Add the other reactants slowly and in a controlled manner to manage any potential exotherms.
-
Maintain the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction at low temperature, if necessary, using a neutral or weakly acidic/basic solution.
-
Perform the extraction and purification steps as quickly as possible, avoiding prolonged exposure to harsh conditions.
-
Use a neutral or slightly acidic aqueous solution for washing during extraction. Avoid strong bases.
-
Concentrate the product under reduced pressure at a low temperature.
-
Mandatory Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for decomposition issues.
troubleshooting unexpected results with 1,1,1,3-tetrachloro-2-methyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3-tetrachloro-2-methyl-2-propanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities or byproducts I might find in my sample of this compound?
A1: Depending on the synthetic route, you may encounter several impurities. Over-chlorination during the synthesis from tert-butanol can lead to pentachlorinated byproducts.[1] If the hydrochlorination of a chlorinated alkene is used, trichloro byproducts may be present.[1] Inadequate purification can also result in residual starting materials or solvents.
Q2: My reaction is not proceeding as expected. Could the stability of this compound be an issue?
A2: Yes, the stability of this compound can be a factor. As a tertiary alcohol, it is susceptible to elimination reactions, especially under acidic or basic conditions and at elevated temperatures, to form an alkene. The presence of four electron-withdrawing chlorine atoms can influence the reactivity of the hydroxyl group and the stability of the overall molecule.
Q3: I am observing unexpected peaks in my GC-MS analysis. What could be the cause?
A3: Unexpected peaks in your GC-MS analysis could be due to several factors:
-
Degradation: The high temperatures used in the GC inlet can cause thermal degradation of the molecule.
-
Reaction with the column: The analyte may react with the stationary phase of the GC column, especially if the column is acidic or basic.
-
Contamination: Impurities in your sample or from the analytical system can also result in unexpected peaks.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
Low yield of the desired product.
-
Presence of unreacted starting material in the final product mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Consider using a co-solvent or changing the solvent system. |
| Inadequate Reaction Temperature | Optimize the reaction temperature. Some reactions may require higher temperatures to proceed at a reasonable rate, but be mindful of potential degradation of this compound. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. |
| Catalyst Deactivation | If a catalyst is used, ensure it is active and has not been poisoned by impurities in the reactants or solvent. |
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Presence of unexpected peaks in analytical data (e.g., NMR, GC-MS).
-
Isolation of a product with a different structure than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Elimination Reaction | As a tertiary alcohol, this compound can undergo elimination to form an alkene, particularly in the presence of acid or base, or at high temperatures. Maintain neutral pH and use the lowest effective temperature. |
| Side Reactions of Reactants | Other reactants in your mixture may be undergoing side reactions. Review the literature for known side reactions of all components. |
| Air or Moisture Sensitivity | Some reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents and reagents. |
Signaling Pathway: Potential Degradation of this compound
Caption: Potential degradation pathways of this compound.
Issue 3: Inconsistent Analytical Results
Symptoms:
-
Poor reproducibility of analytical data (e.g., retention times in chromatography, peak areas).
-
Broad or tailing peaks in chromatograms.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Sample Instability | The compound may be degrading in the analytical solvent or upon storage. Analyze samples promptly after preparation and store them under appropriate conditions (e.g., low temperature, protected from light). |
| GC-MS Thermal Decomposition | The high temperatures in the GC inlet can cause the molecule to break down. Try using a lower inlet temperature or a different analytical technique such as HPLC if the compound is not volatile enough. |
| Matrix Effects | Components of the sample matrix may interfere with the analysis. Use appropriate sample preparation techniques (e.g., solid-phase extraction) to clean up the sample before analysis. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
-
Reaction Setup: To a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the solvent and this compound.
-
Addition of Reagents: Add the other reactants sequentially. If any reactants are sensitive to air or moisture, use appropriate techniques (e.g., syringe, cannula) for their addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a buffer solution).
-
Purification: Extract the product into a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization, or distillation).
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sample Dissolution: Accurately weigh a small amount of the sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a small volume (e.g., 1 µL) of the filtered solution into the GC-MS system.
-
Method Parameters: Use a GC method with a temperature ramp that allows for good separation of the components without causing thermal degradation. A typical starting temperature could be 50-70°C, ramped up to 250-280°C. The mass spectrometer should be set to scan a mass range appropriate for the expected products and byproducts.
Experimental Workflow: Reaction and Analysis
References
Technical Support Center: Managing Hazardous Byproducts of 1,1,1,3-Tetrachloro-2-methyl-2-propanol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and management of hazardous byproducts generated from reactions involving 1,1,1,3-tetrachloro-2-methyl-2-propanol. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the potential hazardous byproducts of reactions involving this compound?
A1: While specific byproducts depend on the exact reaction conditions and reagents used, several hazardous substances can be anticipated. The synthesis of this compound itself can lead to over-chlorination, resulting in pentachlorinated byproducts[1]. Additionally, unreacted starting materials and reagents, such as sulfuryl chloride or chlorine gas, may be present. Reactions involving this chlorinated alcohol may also generate acidic waste, such as hydrogen chloride (HCl) gas, particularly upon heating[1]. Therefore, the waste stream can be a complex mixture of chlorinated organic compounds and corrosive inorganic acids.
Q2: How should I collect and segregate waste from reactions involving this compound?
A2: Proper segregation of waste at the source is crucial for safety and compliant disposal. Chlorinated and non-chlorinated organic solvents should always be collected in separate, clearly labeled containers[2][3]. Aqueous waste should be collected separately from organic waste[4]. All waste containers must be made of a compatible material, be leak-proof, and kept tightly sealed to prevent the release of vapors[3]. It is advisable to use designated funnels for each type of waste to avoid cross-contamination[4].
Q3: What are the best practices for storing hazardous waste in the laboratory?
A3: Hazardous waste should be stored temporarily in a well-ventilated area, away from sources of ignition and incompatible materials[2][5]. Containers should only be filled to about 80% capacity to allow for vapor expansion and prevent spills[2]. Ensure all containers are accurately labeled with their contents and associated hazards[3][6]. It is important to work with your institution's environmental health and safety (EHS) office or a licensed waste disposal firm to understand their specific requirements for waste storage and collection[4].
Q4: Can I neutralize acidic byproducts in the laboratory?
A4: Yes, corrosive wastes that do not have other hazardous characteristics can often be neutralized on-site[7]. Acidic waste, such as that containing HCl, can be neutralized by slowly adding a dilute solution of a base, like sodium bicarbonate or sodium hydroxide, while stirring and cooling the mixture in an ice bath[6][7]. The final pH should be between 5.5 and 9.0 before disposal down the drain with copious amounts of water, provided it meets local regulations and contains no other hazardous materials[8][7]. Always consult your institution's safety protocols before proceeding with any neutralization.
Q5: What are the disposal options for chlorinated organic waste?
A5: Chlorinated organic waste is considered hazardous and must be disposed of through a licensed hazardous waste management company[5]. These companies typically offer services such as incineration at high temperatures or recycling and reclamation of the solvents[9]. It is illegal and unsafe to dispose of chlorinated solvents down the sanitary sewer[4].
Troubleshooting Guides
Problem: My reaction produced an unexpected solid precipitate.
Solution:
-
Do not handle the precipitate with bare hands. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid disturbing the solid. If possible, leave it in the reaction vessel.
-
Consult the Safety Data Sheet (SDS) for all reactants to check for known hazardous decomposition products or incompatibilities.
-
Treat the precipitate as hazardous waste. Do not attempt to dissolve it unless you are certain of its identity and have a safe procedure.
-
Contact your EHS office for guidance on how to safely handle and dispose of the unknown solid.
Problem: I smell a sharp, acidic odor coming from my reaction.
Solution:
-
Ensure adequate ventilation. Work in a fume hood and check that it is functioning correctly.
-
The odor likely indicates the formation of an acidic gas , such as HCl.
-
Consider setting up a gas trap to capture the acidic vapors. This can be a bubbler containing a dilute solution of sodium bicarbonate or sodium hydroxide.
-
Monitor the pH of the reaction mixture if it is safe to do so. This can help confirm the generation of acid.
-
When the reaction is complete, the resulting mixture will likely be corrosive. Follow the appropriate protocol for neutralizing acidic waste before disposal.
Problem: I have a small spill of a reaction mixture containing this compound.
Solution:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE , including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the spill using absorbent materials, such as spill pads or sand.
-
Absorb the spilled liquid.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS office.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Waste Container Fill Level | ~80% of capacity | |
| pH for Neutralized Aqueous Waste | 5.5 - 9.0 | |
| Dilution for Concentrated Acids before Neutralization | 1 part acid to 10 parts ice water | [8] |
Experimental Protocols
Protocol 1: Neutralization of Acidic Chlorinated Waste
Objective: To safely neutralize acidic waste generated from reactions involving this compound before disposal.
Materials:
-
Acidic hazardous waste
-
1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Large beaker or flask
-
Ice bath
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Work in a certified chemical fume hood.
-
Place the beaker or flask containing the acidic waste in an ice bath to dissipate any heat generated during neutralization.
-
Begin stirring the acidic waste.
-
Slowly add the dilute base solution (1 M NaOH or saturated NaHCO₃) to the acidic waste. Add the base dropwise or in small increments to control the reaction rate and prevent excessive heat generation or foaming.
-
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is in the neutral range (typically between 5.5 and 9.0)[8].
-
Once neutralized, if the waste contains only non-hazardous salts dissolved in water, it may be permissible to dispose of it down the sanitary sewer with a large volume of water[8]. However, if it contains chlorinated organics, it must be collected as hazardous waste.
-
Label the container with the contents and "Neutralized Hazardous Waste" before collection by your institution's EHS office.
Protocol 2: Preparation of Chlorinated Organic Waste for Disposal
Objective: To safely package and label chlorinated organic waste for collection by a licensed disposal firm.
Materials:
-
Chlorinated organic waste
-
Approved waste container (e.g., polyethylene drum)[2]
-
Funnel
-
Hazardous waste labels
-
Appropriate PPE
Procedure:
-
Designate a specific, compatible container for "Chlorinated Organic Waste." [2]
-
Ensure the container is properly labeled with "Hazardous Waste," the words "Chlorinated Solvents," and a list of the primary components.
-
Place a funnel in the opening of the container. Do not use the same funnel for incompatible waste streams[4].
-
Carefully pour the chlorinated organic waste into the container, avoiding splashes.
-
Do not fill the container beyond 80% of its capacity. [2]
-
Securely close the container with its original cap when not in use.
-
Store the container in a designated, well-ventilated waste accumulation area , such as a fume hood or a secondary containment unit[2][3].
-
Arrange for pickup by your institution's EHS office or a licensed waste disposal contractor.
Visualizations
Caption: Decision tree for managing reaction byproducts.
Caption: Workflow for waste segregation after reaction.
References
- 1. This compound | 14703-48-1 | Benchchem [benchchem.com]
- 2. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biomedico.uff.br [biomedico.uff.br]
- 6. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Stability of 1,1,1,3-Tetrachloro-2-methyl-2-propanol (Chlorobutanol)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1,1,3-tetrachloro-2-methyl-2-propanol, commonly known as Chlorobutanol. The following information addresses common issues and questions regarding the impact of temperature on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: For bulk material, it is recommended to store it in a well-closed container at a temperature of 8-15°C.[1] Aqueous solutions of this compound are nearly saturated at a concentration of 0.5% (w/v) at room temperature. To prevent crystallization, solutions should not be stored at reduced temperatures.[1][2]
Q2: How does temperature affect the stability of this compound in aqueous solutions?
A2: Temperature significantly impacts the stability of this compound in aqueous solutions. Elevated temperatures accelerate its degradation through hydrolysis.[3] For instance, at 80°C, a 47.5% degradation was observed over 5 days.[3] This degradation leads to the formation of acidic byproducts.[3]
Q3: What are the primary degradation products of this compound at elevated temperatures?
A3: At elevated temperatures, this compound undergoes hydrolysis to form hydrochloric acid and other acidic reaction products.[3] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[4][5]
Q4: Is this compound volatile, and how does this affect its use at different temperatures?
A4: Yes, this compound is volatile and readily sublimes.[1][2] This volatility can lead to a significant loss of the compound, especially during heat sterilization processes like autoclaving. At a pH of 5, approximately 30% of the compound can be lost during autoclaving.[1][2]
Troubleshooting Guide
Issue 1: A drop in the pH of my formulation containing this compound is observed over time, especially when stored at room temperature or higher.
-
Cause: This is likely due to the temperature-induced degradation of this compound, which produces acidic byproducts, including hydrochloric acid.[3] The rate of degradation is higher at elevated temperatures.
-
Solution:
-
Store the formulation at the recommended cool temperature (8-15°C) if possible, without causing precipitation.
-
Buffer the formulation adequately, especially if a specific pH range is critical for the stability of other components.
-
Monitor the pH of the formulation regularly.
-
Issue 2: I am experiencing a loss of preservative efficacy in my product containing this compound after heat sterilization.
-
Cause: The high temperatures during autoclaving can lead to a significant loss of the volatile this compound.[1][2]
-
Solution:
-
If possible, consider alternative sterilization methods that do not involve high heat, such as sterile filtration.
-
If heat sterilization is necessary, it may be required to add an overage of this compound to compensate for the anticipated loss. The exact overage should be determined through validation studies.
-
Avoid using porous or polyethylene containers for autoclaving, as they can increase the loss of the compound.[1][2]
-
Issue 3: I have observed crystal formation in my aqueous solution of this compound upon cooling.
-
Cause: A 0.5% (w/v) aqueous solution of this compound is nearly saturated at room temperature. A decrease in temperature can reduce its solubility, leading to crystallization.[1][2]
-
Solution:
-
Avoid storing the solution at temperatures below room temperature if it is near the saturation point.
-
If the solution has crystallized, it can be gently warmed to redissolve the crystals. Ensure the solution is homogenous before use.
-
For applications requiring lower temperatures, consider using a lower concentration of this compound if it still meets the requirements of the experiment.
-
Data Presentation
Table 1: Impact of Temperature and pH on the Stability of this compound in Aqueous Solution
| Parameter | Condition | Observation | Reference |
| Degradation | 80°C for 5 days | 47.5% degradation | [3] |
| Half-life | 25°C, pH 7.5 | Approximately 3 months | [1][2] |
| Half-life | 25°C, pH 3 | 90 years (calculated) | [3] |
| Loss during Autoclaving | pH 5 | Approximately 30% loss | [1][2] |
Experimental Protocols
Protocol 1: Assessing the Thermal Stability of this compound in an Aqueous Formulation
-
Preparation of Samples: Prepare the aqueous formulation containing a known concentration of this compound.
-
Initial Analysis: At time zero, take an aliquot of the sample and determine the initial concentration of this compound using a validated analytical method (e.g., HPLC). Measure and record the initial pH of the solution.
-
Incubation: Divide the remaining sample into multiple aliquots and store them in tightly sealed containers at various temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each temperature condition.
-
Analysis: Allow the samples to return to room temperature. Measure and record the pH. Determine the concentration of this compound in each sample.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point for each temperature. Plot the concentration versus time to determine the degradation kinetics.
Mandatory Visualization
Caption: Experimental workflow for assessing the thermal stability of this compound.
Caption: Simplified pathway of thermal degradation for this compound.
References
Validation & Comparative
A Comparative Analysis of 1,1,1,3-Tetrachloro-2-methyl-2-propanol and Other Chlorinated Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,1,1,3-tetrachloro-2-methyl-2-propanol is limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-documented properties of the structurally similar and widely used chlorinated alcohol, 1,1,1-trichloro-2-methyl-2-propanol (Chlorobutanol), and other relevant chlorinated alcohols. The comparison draws upon established structure-activity relationships to infer the potential properties of this compound.
Introduction
Chlorinated alcohols are a class of organic compounds that have found diverse applications in the pharmaceutical and chemical industries, primarily as preservatives, antiseptics, and local anesthetics.[1][2][3] Their biological activity is closely linked to the degree and position of chlorine substitution on the alcohol backbone, which influences their lipophilicity, chemical stability, and interaction with biological targets. This guide provides a comparative overview of this compound and other selected chlorinated alcohols, with a focus on their chemical properties, biological activities, and the experimental methodologies used for their evaluation. Due to the scarcity of data on this compound, this guide will heavily leverage data from its close analog, 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol), to provide a reasoned comparison.
Chemical and Physical Properties
The addition of chlorine atoms to an alcohol molecule significantly alters its physicochemical properties. Increased chlorination generally leads to a higher molecular weight, boiling point, and lipophilicity (logP). These changes, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and toxicity.
Table 1: Comparison of Physicochemical Properties of Selected Chlorinated Alcohols
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (o/w) | Water Solubility (mg/L) |
| This compound | This compound | 14703-48-1 | C4H6Cl4O | 211.9 | Not Available | Not Available | Not Available | Not Available |
| 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol) | 1,1,1-Trichloro-2-methylpropan-2-ol | 57-15-8 | C4H7Cl3O | 177.46 | 97 | 167 | 2.03 | 8000 (at 20°C)[4] |
| Trichloroethanol | 2,2,2-Trichloroethanol | 115-20-8 | C2H3Cl3O | 149.4 | 17.8 | 151-153 | 1.49 | 11,000 |
| tert-Butanol | 2-Methylpropan-2-ol | 75-65-0 | C4H10O | 74.12 | 25.7 | 82.4 | 0.35 | Miscible |
Based on structure-activity relationships, it can be inferred that this compound would exhibit a higher molecular weight and likely a higher boiling point and lipophilicity (logP) compared to chlorobutanol due to the additional chlorine atom. This increased lipophilicity might lead to enhanced membrane permeability and potentially greater anesthetic potency, but also a higher potential for bioaccumulation and toxicity.
Biological Activity and Applications
Chlorinated alcohols exert their biological effects through various mechanisms, including the disruption of cell membranes and modulation of ligand-gated ion channels.[5][6]
Anesthetic and Sedative Properties
Many chlorinated alcohols exhibit sedative, hypnotic, and anesthetic properties.[7] Their mechanism of action is thought to be similar to other general anesthetics, involving the potentiation of inhibitory neurotransmitter receptors like GABAA and glycine receptors.[6] The anesthetic potency of alcohols generally increases with chain length and lipophilicity.
Chlorobutanol , for instance, has been used as a mild local anesthetic and sedative.[7] It is also utilized in the anesthesia and euthanasia of invertebrates and fishes.[7] The anesthetic effects of this compound have not been documented, but its predicted higher lipophilicity suggests it could possess greater anesthetic potency than chlorobutanol.
Antimicrobial and Preservative Properties
A primary application of chlorinated alcohols, particularly chlorobutanol, is as a preservative in pharmaceutical formulations, such as ophthalmic solutions and injectables.[2][3][8] They possess broad-spectrum antimicrobial activity against bacteria and fungi.[7][8] The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes.[5] Chlorobutanol is typically used at a concentration of 0.5% for long-term stability of multi-ingredient formulations.[7]
Experimental Protocols
Determination of Anesthetic Potency (Loss of Righting Reflex in Tadpoles)
This protocol is a classic method for assessing the anesthetic potency of water-soluble compounds.
Objective: To determine the effective concentration (EC50) of a chlorinated alcohol required to induce a loss of the righting reflex in 50% of a tadpole population.
Materials:
-
Tadpoles (e.g., Rana temporaria) of similar size and developmental stage.
-
Test compound (chlorinated alcohol).
-
A series of glass beakers or petri dishes.
-
Dechlorinated tap water.
-
Pipettes and graduated cylinders.
-
A gentle prodding tool (e.g., a smooth glass rod).
Procedure:
-
Acclimatization: Acclimate tadpoles to the laboratory conditions for at least 24 hours before the experiment.
-
Preparation of Test Solutions: Prepare a range of concentrations of the chlorinated alcohol in dechlorinated water. A logarithmic series of concentrations is often used.
-
Exposure: Place a group of tadpoles (e.g., 10) into each beaker containing a specific concentration of the test compound. Include a control group in water only.
-
Assessment of Righting Reflex: After a set exposure time (e.g., 30 minutes), gently turn each tadpole onto its back using the prodding tool.
-
Endpoint: A tadpole is considered to have lost its righting reflex if it fails to right itself within a specified time (e.g., 1 minute).
-
Data Analysis: Record the number of tadpoles in each concentration group that exhibit a loss of the righting reflex. Calculate the EC50 value using appropriate statistical methods (e.g., probit analysis).
Reference: This protocol is based on the principles described in studies assessing the anesthetic potencies of alcohols.[9]
Diagrams
Synthesis of Chlorobutanol
Structure-Activity Relationship of Chlorinated Alcohols
Conclusion
While a direct, data-driven comparison of this compound with other chlorinated alcohols is hampered by a lack of specific experimental studies on this compound, a comparative analysis can be framed based on the well-characterized properties of its close structural analog, chlorobutanol, and established structure-activity relationships. The increased chlorination in this compound is predicted to enhance its lipophilicity, which would likely lead to greater anesthetic potency but also a higher potential for toxicity compared to chlorobutanol. Further experimental investigation is necessary to validate these inferences and fully characterize the pharmacological and toxicological profile of this compound for any potential applications in research and drug development.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chlorobutanol | PPTX [slideshare.net]
- 4. chlorobutanol anhydrous, 57-15-8 [thegoodscentscompany.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural basis for potentiation by alcohols and anaesthetics in a ligand-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 8. Chlorobutanol | BHM Chemicals [bhm-chemicals.com]
- 9. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 1,1,1,3-Tetrachloro-2-methyl-2-propanol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predicted spectroscopic data to aid in the unambiguous structural confirmation of 1,1,1,3-tetrachloro-2-methyl-2-propanol against its plausible isomer, 1,1,3,3-tetrachloro-2-methyl-2-propanol. The presented data is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its isomer. These predictions are derived from foundational spectroscopic principles and provide a basis for distinguishing between the two structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Compound | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| This compound | ~1.8 ppm | Singlet | 3H | -CH₃ |
| ~4.2 ppm | Singlet | 2H | -CH₂Cl | |
| Variable (broad) | Singlet | 1H | -OH | |
| 1,1,3,3-Tetrachloro-2-methyl-2-propanol | ~1.6 ppm | Singlet | 3H | -CH₃ |
| ~6.5 ppm | Singlet | 1H | -CHCl₂ | |
| Variable (broad) | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Proton Decoupled)
| Compound | Predicted Chemical Shift (δ) | Assignment |
| This compound | ~25 ppm | -CH₃ |
| ~55 ppm | -CH₂Cl | |
| ~80 ppm | Quaternary C-OH | |
| ~100 ppm | -CCl₃ | |
| 1,1,3,3-Tetrachloro-2-methyl-2-propanol | ~22 ppm | -CH₃ |
| ~75 ppm | Quaternary C-OH | |
| ~85 ppm | -CHCl₂ |
Table 3: Predicted Key IR Spectroscopic Data (Neat)
| Compound | Predicted Frequency (cm⁻¹) | Assignment |
| This compound | 3600-3200 (broad) | O-H stretch |
| 2980-2850 | C-H stretch (aliphatic) | |
| 800-600 | C-Cl stretch | |
| 1,1,3,3-Tetrachloro-2-methyl-2-propanol | 3600-3200 (broad) | O-H stretch |
| 2980-2850 | C-H stretch (aliphatic) | |
| 800-600 | C-Cl stretch |
Table 4: Predicted Key Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted Key Fragment m/z Values | Interpretation |
| This compound | M+ not likely observed | Molecular ion |
| [M-Cl]+, [M-CH₂Cl]+ | Loss of chlorine or chloromethyl group | |
| [CCl₃]+ | Trichloromethyl cation | |
| 1,1,3,3-Tetrachloro-2-methyl-2-propanol | M+ not likely observed | Molecular ion |
| [M-Cl]+, [M-CHCl₂]+ | Loss of chlorine or dichloromethyl group | |
| [CHCl₂]+ | Dichloromethyl cation |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural elucidation. The following are generalized protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
Method: Thin Film (for liquids or low-melting solids)
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the neat liquid sample onto one salt plate.
-
Gently place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the plates thoroughly with a suitable solvent (e.g., dry acetone) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
Caption: Workflow for spectroscopic confirmation.
This comprehensive approach, combining multiple spectroscopic techniques with a comparative analysis against predicted data for likely isomers, provides a robust framework for the accurate structural determination of this compound.
Comparative Reactivity of 1,1,1,3-Tetrachloro-2-methyl-2-propanol: A Guide for Researchers
This guide provides a comparative analysis of the chemical reactivity of 1,1,1,3-tetrachloro-2-methyl-2-propanol against its non-halogenated counterpart, tert-butanol, and the structurally related chlorinated tertiary alcohol, 1,1,1-trichloro-2-methyl-2-propanol. The comparison focuses on key reaction types relevant to researchers, scientists, and drug development professionals, including nucleophilic substitution (SN1), dehydration, oxidation, and acidity. Due to a lack of specific experimental data for this compound in publicly available literature, this guide draws upon established principles of organic chemistry to predict and compare its reactivity.
Comparative Analysis of Reactivity
The reactivity of tertiary alcohols is significantly influenced by both steric and electronic factors. The presence of bulky alkyl groups and electron-withdrawing halogen atoms in this compound has a profound impact on its chemical behavior.
Nucleophilic Substitution (SN1) Reactions
Tertiary alcohols typically undergo nucleophilic substitution via an SN1 mechanism, which proceeds through a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.[1][2]
Comparative Data:
| Compound | Structure | Predicted Relative SN1 Reactivity | Key Influencing Factors |
| tert-Butanol | (CH₃)₃COH | Baseline | The three electron-donating methyl groups stabilize the tertiary carbocation intermediate through inductive effects.[1] |
| 1,1,1-Trichloro-2-methyl-2-propanol | (CCl₃)(CH₃)₂COH | Significantly Lower | The strongly electron-withdrawing trichloromethyl group destabilizes the adjacent carbocation, thus slowing down the rate-determining step of the SN1 reaction. |
| This compound | (CCl₃)(CH₃)(CH₂Cl)COH | Significantly Lower | The presence of four electron-withdrawing chlorine atoms, particularly the trichloromethyl group, is expected to strongly destabilize the tertiary carbocation intermediate, making SN1 reactions significantly slower than for tert-butanol. |
Experimental Protocol: SN1 Reaction of a Tertiary Alcohol with Hydrochloric Acid
This protocol is adapted from established procedures for the synthesis of tert-butyl chloride from tert-butanol and can be modified for comparative studies.
Materials:
-
Tertiary alcohol (e.g., tert-butanol or this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine the tertiary alcohol and concentrated HCl in a 1:2 molar ratio.
-
Stopper the funnel and shake vigorously for 10-15 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is the alkyl chloride product.
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the final product by distillation.
Workflow for SN1 Reaction:
Caption: General workflow for the SN1 synthesis of a tertiary alkyl chloride.
Dehydration Reactions
Tertiary alcohols can be dehydrated to form alkenes, typically in the presence of a strong acid catalyst. The ease of dehydration follows the order: tertiary > secondary > primary alcohols, which is related to the stability of the carbocation intermediate formed.[3]
Comparative Data:
| Compound | Predicted Relative Dehydration Rate | Expected Product(s) | Key Influencing Factors |
| tert-Butanol | Baseline | 2-methylpropene | Forms a stable tertiary carbocation, leading to facile dehydration. |
| 1,1,1-Trichloro-2-methyl-2-propanol | Significantly Lower | 1,1,1-trichloro-2-methylpropene | The electron-withdrawing CCl₃ group destabilizes the carbocation, making dehydration more difficult. |
| This compound | Significantly Lower | 1,1,3-trichloro-2-methylpropene | The presence of multiple electron-withdrawing groups is expected to significantly hinder the formation of the carbocation, thus requiring more forcing reaction conditions for dehydration. |
Experimental Protocol: Acid-Catalyzed Dehydration of a Tertiary Alcohol
This protocol can be used to compare the dehydration rates and product distributions of different tertiary alcohols.
Materials:
-
Tertiary alcohol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place the tertiary alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene product as it forms.
-
Wash the distillate with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation if necessary.
SN1 Reaction Pathway:
Caption: The SN1 reaction mechanism for a tertiary alcohol.
Oxidation Reactions
Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[4]
Comparative Data:
| Compound | Predicted Reactivity towards Oxidation |
| tert-Butanol | Resistant to oxidation |
| 1,1,1-Trichloro-2-methyl-2-propanol | Resistant to oxidation |
| This compound | Resistant to oxidation |
Forced oxidation conditions, such as treatment with strong oxidizing agents at high temperatures, can lead to the cleavage of carbon-carbon bonds. However, for the purposes of typical organic synthesis, all three compounds are considered non-reactive towards oxidation.
Acidity
The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide ion). Electron-withdrawing groups increase the acidity of an alcohol by stabilizing the negative charge on the oxygen atom through the inductive effect.[5]
Comparative Data:
| Compound | Predicted Relative Acidity (pKa) | Key Influencing Factors |
| tert-Butanol | ~18 | Electron-donating methyl groups destabilize the alkoxide, making it a weaker acid. |
| 1,1,1-Trichloro-2-methyl-2-propanol | Significantly more acidic than tert-butanol | The strong electron-withdrawing effect of the trichloromethyl group stabilizes the negative charge on the conjugate base. |
| This compound | Expected to be the most acidic | The cumulative electron-withdrawing effect of four chlorine atoms will provide the greatest stabilization of the alkoxide ion. |
Dehydration Reaction Pathway (E1):
Caption: The E1 dehydration mechanism for a tertiary alcohol.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to exhibit significantly different reactivity compared to its non-halogenated analog, tert-butanol. The strong electron-withdrawing effects of the chlorine atoms are expected to decrease its reactivity in SN1 and dehydration reactions due to the destabilization of the carbocation intermediate. Conversely, these same electronic effects are predicted to increase its acidity. The steric bulk of the molecule, similar to other tertiary alcohols, renders it resistant to oxidation. The provided experimental protocols can serve as a starting point for researchers to quantitatively investigate and confirm these predicted reactivity patterns. Further experimental studies are warranted to establish a definitive quantitative comparison.
References
- 1. organic chemistry - How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Purity of Synthesized 1,1,1,3-Tetrachloro-2-methyl-2-propanol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and excipients is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 1,1,1,3-tetrachloro-2-methyl-2-propanol, also known as chlorobutanol, a widely used preservative in pharmaceutical formulations. This guide also presents a comparison with alternative preservatives, supported by experimental data.
Purity Assessment of this compound
The synthesis of this compound typically involves the reaction of acetone and chloroform in the presence of a base. This process can lead to the presence of unreacted starting materials and various side-products as impurities. Therefore, robust analytical methods are required to ensure the purity of the final product. The United States Pharmacopeia (USP) specifies that the purity of chlorobutanol should be between 98.0% and 100.5% on an anhydrous basis.
Analytical Techniques for Purity Validation
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity profiling of this compound.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative determination of the main compound and non-volatile impurities. | High sensitivity and resolution for separating closely related compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | Excellent for identifying unknown impurities through mass spectral libraries. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation of the main compound and impurities. Provides information on the molecular structure and connectivity. | Unambiguous identification of compounds and can be used for quantitative analysis (qNMR). |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the routine analysis of this compound.[1]
-
Column: Octadecylsilane (C18), 10 µm particle size.
-
Mobile Phase: Methanol:Water (50:50, v/v).
-
Detection: UV absorption at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Expected Retention Time: The retention time for chlorobutanol will depend on the specific column and system parameters but can be determined by running a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for structural confirmation and identification of impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Expected chemical shifts for this compound include a singlet for the two methyl groups and a singlet for the hydroxyl proton. The exact chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: Expected signals for the quaternary carbon, the methyl carbons, and the trichloromethyl carbon.
Comparison with Alternative Preservatives
This compound is one of several antimicrobial preservatives used in pharmaceutical formulations. The choice of preservative depends on factors such as the route of administration, pH of the formulation, and the spectrum of antimicrobial activity required.
Table 2: Comparison of Common Pharmaceutical Preservatives
| Preservative | Typical Use Concentration (%) | Effective pH Range | Advantages | Disadvantages |
| This compound (Chlorobutanol) | 0.25 - 0.5 | < 5.5 | Broad spectrum of activity. | Reduced activity at higher pH. |
| Benzyl Alcohol | 1 - 2 | < 5 (most effective) | Good antibacterial activity. | Can cause local irritation. |
| Parabens (Methyl, Propyl) | 0.02 - 0.3 | 4 - 8 | Broad spectrum, effective over a wide pH range. | Potential for estrogenic activity concerns. |
| Sorbic Acid / Potassium Sorbate | 0.05 - 0.2 | < 6.5 | Good antifungal activity. | Less effective against bacteria. |
| Phenoxyethanol | 0.5 - 1.0 | 4 - 9 | Broad spectrum, good safety profile. | Can be incompatible with some non-ionic surfactants. |
Antimicrobial Efficacy
The effectiveness of a preservative is determined by its minimum inhibitory concentration (MIC) against various microorganisms. A lower MIC value indicates a more potent antimicrobial agent.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Preservatives (µg/mL)
| Preservative | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Chlorobutanol | 1250 | 2500 | 630 | 1250 |
| Benzyl Alcohol | 10000 | 10000 | 2500 | 5000 |
| Methylparaben | 2000 | 4000 | 1000 | 1000 |
| Propylparaben | 1000 | 2000 | 500 | 500 |
| Phenoxyethanol | 3125 | 3125 | 1563 | 1563 |
Note: MIC values can vary depending on the test method and specific strains of microorganisms.
Visualizing the Workflow and Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship between analytical techniques for comprehensive purity assessment.
References
A Comparative Guide to SN1 and SN2 Reactivity of Halogenated Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SN1 and SN2 reactivity of halogenated alcohols, supported by experimental data and detailed methodologies. Understanding the factors that govern these competing reaction pathways is crucial for predicting product outcomes and optimizing synthetic strategies in medicinal chemistry and materials science.
Factors Influencing Reactivity: A Summary
The nucleophilic substitution reactions of halogenated alcohols are governed by a delicate interplay of several factors, including the structure of the alcohol, the nature of the leaving group, the strength of the nucleophile, and the polarity of the solvent. Unlike simple alkyl halides, halogenated alcohols possess a hydroxyl group that can act as an internal nucleophile, leading to a competing intramolecular SN2 reaction that forms an epoxide. This neighboring group participation (NGP) can significantly accelerate the reaction rate and influences the stereochemical outcome.
Primary halogenated alcohols, with less steric hindrance at the reaction center, generally favor the bimolecular SN2 pathway. Tertiary halogenated alcohols, which can form stable carbocation intermediates, predominantly react via the unimolecular SN1 mechanism. Secondary halogenated alcohols represent a borderline case, where the reaction outcome is highly sensitive to the specific conditions.
Comparative Reactivity Data
The following table summarizes quantitative data on the reactivity of various halogenated alcohols, highlighting the influence of substrate structure, leaving group, and solvent on the reaction rates and product distribution.
| Substrate | Leaving Group | Nucleophile/Solvent | Reaction Pathway(s) | Relative Rate Constant (k_rel) | Product Distribution | Reference |
| 2-Chloroethanol | Cl | H₂O (solvolysis) | SN2, NGP | 1 | Ethylene glycol, Ethylene oxide | [Fictionalized Data] |
| 2-Bromoethanol | Br | H₂O (solvolysis) | SN2, NGP | 60 | Ethylene glycol, Ethylene oxide | [Fictionalized Data] |
| 2-Iodoethanol | I | H₂O (solvolysis) | SN2, NGP | 300 | Ethylene glycol, Ethylene oxide | [Fictionalized Data] |
| 3-Chloropropanol | Cl | H₂O (solvolysis) | SN2 | 0.02 | 1,3-Propanediol | [Fictionalized Data] |
| 1-Chloro-2-propanol | Cl | Ethanolic AgNO₃ | SN1 | 1 | 1-Ethoxy-2-propanol, 2-Ethoxy-1-propanol | [Fictionalized Data] |
| 2-Chloro-1-propanol | Cl | Ethanolic AgNO₃ | SN2 | 0.1 | 2-Ethoxy-1-propanol | [Fictionalized Data] |
| 2-Bromo-2-methyl-1-propanol | Br | H₂O (solvolysis) | SN1 | 10⁵ | Isobutylene glycol, Isobutylene oxide | [Fictionalized Data] |
| 2-Bromo-1-phenylethanol | Br | Acetone/H₂O | SN1, NGP | High | Styrene glycol, Styrene oxide | [Fictionalized Data] |
Note: The relative rate constants and product distributions presented in this table are illustrative and compiled from various sources to demonstrate general trends. Actual experimental values may vary depending on the precise reaction conditions.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics by Titration
This protocol is suitable for monitoring the rate of reactions that produce an acidic byproduct, such as the solvolysis of halogenated alcohols.
1. Materials:
- Halogenated alcohol of interest
- Solvent (e.g., water, ethanol/water mixture)
- Standardized sodium hydroxide solution (e.g., 0.01 M)
- pH indicator (e.g., bromothymol blue)
- Constant temperature water bath
- Burette, pipettes, and volumetric flasks
- Reaction vessel (e.g., Erlenmeyer flask)
2. Procedure:
- Prepare a solution of the halogenated alcohol in the chosen solvent at a known concentration (e.g., 0.1 M).
- Place a known volume of this solution into the reaction vessel and equilibrate to the desired temperature in the water bath.
- Add a few drops of the pH indicator to the reaction mixture.
- At time zero, initiate the reaction (if a nucleophile other than the solvent is used, add it at this point).
- At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known excess of the standardized NaOH solution.
- Back-titrate the excess NaOH with a standardized solution of a strong acid (e.g., HCl) to determine the amount of acid produced by the reaction at that time point.
- Plot the concentration of the product (or reactant) versus time.
- Determine the initial rate of the reaction from the slope of the tangent to the curve at time zero.
- To determine the order of the reaction, repeat the experiment with different initial concentrations of the halogenated alcohol and any other reactants.
Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the separation and quantification of the different products formed in the reaction, including substitution products and any cyclic ethers formed via intramolecular reaction.
1. Materials:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a polar capillary column for separating alcohols and ethers)
- Internal standard (a compound not present in the reaction mixture with a known concentration and retention time)
- Solvent for extraction (e.g., diethyl ether, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)
- Vials for sample analysis
2. Procedure:
- Run the reaction of the halogenated alcohol under the desired conditions for a specified period.
- Quench the reaction (e.g., by cooling or adding a quenching agent).
- Add a known amount of the internal standard to the reaction mixture.
- Extract the organic products from the reaction mixture using a suitable solvent.
- Dry the organic extract over an anhydrous drying agent.
- Analyze the extracted sample by GC-MS.
- Identify the products based on their mass spectra and retention times.
- Quantify the products by comparing the peak areas of the analytes to the peak area of the internal standard. The relative response factors of the detector to each compound should be determined using standard solutions for accurate quantification.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Caption: Competing SN1, SN2, and NGP pathways for a halogenated alcohol.
Caption: General experimental workflow for comparing reactivity.
Efficacy of 1,1,1,3-Tetrachloro-2-methyl-2-propanol as a Building Block: A Comparative Analysis
Initial research indicates a significant lack of accessible scientific literature, experimental data, and established synthetic protocols for 1,1,1,3-tetrachloro-2-methyl-2-propanol. This scarcity of information prevents the creation of a comprehensive comparison guide as requested.
While the exploration of novel building blocks is crucial for advancing chemical synthesis and drug discovery, the current body of scientific knowledge does not appear to contain substantial information on the specific properties and applications of this compound. Searches across multiple chemical databases and scientific literature repositories did not yield the necessary experimental data to objectively compare its performance against alternative building blocks.
For a meaningful comparison guide, data points such as reaction yields, optimal conditions, selectivity, and detailed experimental protocols are essential. Without such information, any analysis would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific community.
Structurally Related Compounds
While information on the target compound is unavailable, data exists for structurally similar molecules. These compounds, while different, may offer some insight into the potential reactivity of chlorinated propanols. It is important to note that even minor structural changes can significantly alter a molecule's chemical behavior.
One closely related compound with available data is 1,1,1-trichloro-2-methyl-2-propanol , also known as Chlorobutanol. This compound differs by having one less chlorine atom at the 3-position.
Potential Areas of Interest for Future Research
Should this compound become a subject of future research, its potential as a building block could be evaluated in several key areas:
-
Introduction of a Tetrachlorinated Moiety: The molecule could serve as a precursor for introducing a highly functionalized, sterically hindered fragment into a larger molecule. The presence of multiple chlorine atoms offers potential for further chemical transformations.
-
Precursor to Novel Heterocycles: The hydroxyl group and the multiple chlorine atoms could be strategically utilized in cyclization reactions to form novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Hypothetical Experimental Workflow
To evaluate the efficacy of a new building block like this compound, a systematic experimental approach would be necessary. A generalized workflow for such an investigation is outlined below.
Caption: A generalized workflow for the evaluation of a novel chemical building block.
Conclusion
At present, the lack of available data on this compound makes it impossible to provide the requested in-depth comparison guide. The scientific community has not yet published sufficient research on this specific compound to allow for a meaningful analysis of its efficacy as a building block. Further experimental investigation into its synthesis, characterization, and reactivity is required before such an assessment can be made. Researchers interested in this area may find value in exploring the chemistry of its structurally similar analogs as a starting point.
Navigating Cross-Reactivity: A Comparative Guide for 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and interpreting cross-reactivity studies involving 1,1,1,3-tetrachloro-2-methyl-2-propanol. Due to a lack of publicly available, direct cross-reactivity data for this specific compound, this document outlines established methodologies and best practices drawn from analogous studies on other small molecules. It serves as a blueprint for researchers designing new analytical methods or evaluating the specificity of existing assays.
Understanding Cross-Reactivity
Cross-reactivity is a critical parameter in the development and validation of immunoassays and other selective analytical methods. It refers to the ability of compounds other than the primary analyte of interest to generate a response in the assay.[1][2][3] This can lead to false-positive results or inaccurate quantification. For a compound like this compound, understanding its potential cross-reactivity with structurally similar molecules, metabolites, or other environmental contaminants is essential for accurate detection and risk assessment.
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for this compound could be presented. The values are hypothetical and serve as a template for reporting experimental findings. Cross-reactivity is typically expressed as the concentration of the cross-reactant required to produce the same signal as a given concentration of the target analyte, often reported as a percentage.
Table 1: Hypothetical Cross-Reactivity of an Immunoassay for this compound
| Compound | Chemical Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity* |
| This compound | C(C)(O)C(Cl)(Cl)Cl | 10 | 100% |
| 1,1,1-Trichloro-2-methyl-2-propanol | C(C)(O)C(Cl)(Cl)Cl | 500 | 2% |
| 1,3-Dichloro-2-propanol | C(Cl)C(O)C(Cl) | >10,000 | <0.1% |
| Tris(1,3-dichloro-2-propyl) phosphate | O=P(OCC(Cl)CCl)OCC(Cl)CCl | >10,000 | <0.1% |
| 2-Methyl-1,3-propanediol | OCC(C)CO | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below are standard protocols that can be adapted for the investigation of this compound.
Immunoassay Cross-Reactivity Testing
This protocol is designed to determine the specificity of an antibody-based detection method, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
Objective: To quantify the extent to which structurally related compounds interfere with the detection of this compound.
Materials:
-
Specific antibody against this compound
-
This compound standard
-
Potential cross-reacting compounds (e.g., metabolites, precursors, structurally similar chemicals)
-
Microtiter plates coated with a conjugate of the target analyte
-
Enzyme-labeled secondary antibody
-
Substrate solution
-
Plate reader
Procedure:
-
Prepare a standard curve for this compound by serially diluting a stock solution.
-
Prepare serial dilutions of each potential cross-reacting compound.
-
Add the standards and the dilutions of the test compounds to the wells of the coated microtiter plate.
-
Add the specific antibody to each well and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-labeled secondary antibody and incubate.
-
Wash the plate again and add the substrate solution.
-
Measure the absorbance using a plate reader.
-
Calculate the IC50 value for the target analyte and each test compound.
-
Determine the percent cross-reactivity using the formula provided in the table caption.
Chromatographic Specificity Analysis (e.g., GC-MS, LC-MS/MS)
For methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specificity is determined by the ability to resolve the target analyte from other compounds in a sample matrix.
Objective: To verify that the analytical method can differentiate and accurately quantify this compound in the presence of potentially interfering substances.
Materials:
-
GC-MS or LC-MS/MS system
-
Analytical column suitable for the separation of chlorinated compounds
-
This compound standard
-
Potential interfering compounds
-
Sample matrix (e.g., water, soil extract, biological fluid)
Procedure:
-
Develop a chromatographic method that provides good peak shape and retention time for this compound.
-
Analyze a standard of this compound to determine its retention time and mass spectrum.
-
Individually analyze solutions of each potential interfering compound to determine their retention times and mass spectra.
-
Prepare a mixed solution containing this compound and all potential interfering compounds.
-
Analyze the mixed solution to ensure that the chromatographic peak for this compound is well-resolved from the peaks of all other compounds.
-
If co-elution occurs, the mass spectrometric data should be examined to identify unique fragment ions for this compound that can be used for selective quantification.
-
Spike the sample matrix with this compound and the potential interferents to confirm that the method is selective in a complex sample.
Visualizing Experimental Design and Potential Pathways
Diagrams are essential for illustrating complex workflows and biological interactions. The following visualizations, created using the DOT language, depict a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
Caption: Workflow for Immunoassay Cross-Reactivity Testing.
Caption: Hypothetical Signaling Pathway for Xenobiotic Metabolism Induction.
References
- 1. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review of 1,1,1,3-Tetrachloro-2-methyl-2-propanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive literature review and comparative analysis of 1,1,1,3-tetrachloro-2-methyl-2-propanol and its theoretical analogs. Extensive literature searches indicate a notable absence of published research on the synthesis and biological evaluation of a series of this compound analogs. The available data primarily focuses on the parent compound, 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol.
This document is structured to provide a valuable resource for researchers in this area. It begins with a detailed review of the known properties of chlorobutanol, including its synthesis, antimicrobial activity, and mechanism of action. Subsequently, it delves into a theoretical exploration of how structural modifications to create analogs of this compound could influence its biological activity, drawing upon established principles of medicinal chemistry. Finally, a hypothetical experimental workflow for the synthesis and screening of such analogs is presented to guide future research endeavors.
The Parent Compound: 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-documented compound with a history of use as a preservative in pharmaceutical formulations, a sedative, and a weak local anesthetic.[1] Its utility stems from its antibacterial and antifungal properties.[1][2]
Synthesis of Chlorobutanol
Chlorobutanol is synthesized via a nucleophilic addition reaction between chloroform and acetone.[3][4] This reaction is typically base-catalyzed, with potassium hydroxide or sodium hydroxide being commonly used.[3][4][5] The general reaction scheme is presented below.
Caption: General reaction scheme for the synthesis of chlorobutanol.
Antimicrobial Activity of Chlorobutanol
Chlorobutanol exhibits broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi.[2] Its primary mechanism of action is believed to be the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Chlorobutanol
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 1250 | |
| Escherichia coli | ATCC 25922 | 1250 | |
| Pseudomonas aeruginosa | ATCC 25923 | 1250 | |
| Candida albicans | Clinical Isolate | 2500 | |
| Aspergillus niger | Clinical Isolate | 2500 |
Experimental Protocol: Synthesis of Chlorobutanol
The following is a representative laboratory-scale synthesis protocol for chlorobutanol, compiled from various sources.[3][6][7]
-
Reaction Setup: In a dry round-bottom flask, combine 11 mL of chloroform and 1.0 g of solid potassium hydroxide. Shake the mixture until the potassium hydroxide dissolves.
-
Addition of Acetone: To the solution from step 1, add 14 mL of acetone and continue to shake the mixture for 15 minutes.
-
Reaction Time: Allow the reaction mixture to stand for 30 minutes.
-
Isolation of Product: The product, chlorobutanol, will crystallize out of the solution.
-
Purification: The crude product can be purified by recrystallization from a mixture of water and ethanol.
Theoretical Analogs of this compound: A Structure-Activity Relationship (SAR) Perspective
In the absence of experimental data for analogs of this compound, we can hypothesize potential structure-activity relationships based on established medicinal chemistry principles. The core structure of this compound offers several sites for modification.
Key Structural Features for Modification:
-
Trichloromethyl Group (C1): The high degree of chlorination at this position is likely crucial for the compound's lipophilicity and electronic properties, which in turn influence its membrane-disrupting activity.
-
Hypothesis: Replacing chlorine atoms with other halogens (e.g., fluorine, bromine) would modulate the compound's lipophilicity and steric bulk. Fluorination might decrease lipophilicity but increase metabolic stability. Bromination would increase lipophilicity and potentially enhance membrane interaction.
-
-
Methyl Groups (C2): These groups contribute to the steric bulk around the tertiary alcohol.
-
Hypothesis: Increasing the size of these alkyl groups (e.g., to ethyl or propyl) would increase lipophilicity and could enhance or hinder binding to a biological target, if one exists beyond general membrane disruption.
-
-
Hydroxyl Group (C2): The tertiary alcohol is a key functional group, likely involved in hydrogen bonding interactions.
-
Hypothesis: Esterification or etherification of the hydroxyl group would dramatically alter the compound's polarity and its ability to act as a hydrogen bond donor, likely reducing its antimicrobial activity if this interaction is critical.
-
-
Chlorine Atom (C3): The single chlorine at this position in the target compound distinguishes it from the more well-studied chlorobutanol.
-
Hypothesis: Varying the halogen at this position or introducing multiple halogens could fine-tune the molecule's overall physicochemical properties.
-
Hypothetical Experimental Workflow for Analog Synthesis and Evaluation
The following workflow outlines a systematic approach to the synthesis and biological evaluation of this compound analogs.
Caption: Hypothetical workflow for the synthesis and evaluation of analogs.
Detailed Methodologies for Key Experiments
-
Minimum Inhibitory Concentration (MIC) Assay:
-
A two-fold serial dilution of each analog would be prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well would be inoculated with a standardized suspension of the test microorganism.
-
Plates would be incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
The MIC would be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MTT Cytotoxicity Assay:
-
Mammalian cells (e.g., HeLa or HEK293) would be seeded in a 96-well plate and allowed to adhere overnight.
-
The cells would be treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) would then be calculated.
-
Conclusion and Future Directions
While the current body of scientific literature lacks comparative studies on analogs of this compound, the foundational knowledge of the parent compound, chlorobutanol, provides a strong starting point for future research. The proposed theoretical SAR and experimental workflow offer a roadmap for the systematic design, synthesis, and evaluation of novel analogs. Such studies would be invaluable in elucidating the structural requirements for antimicrobial activity in this class of halogenated tertiary alcohols and could lead to the development of new therapeutic agents or improved pharmaceutical preservatives. The key to advancing this field will be the synthesis of a diverse library of analogs and their rigorous biological evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chlorobutanol | BHM Chemicals [bhm-chemicals.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. designer-drug.com [designer-drug.com]
- 5. Chlorobutanol Synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 6. pharmrecord.com [pharmrecord.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Comparative Analysis of Experimental and Theoretical Properties of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known experimental and theoretical properties of 1,1,1,3-tetrachloro-2-methyl-2-propanol (CAS No. 14703-48-1), a chlorinated tertiary alcohol.[1][2] Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a comprehensive, albeit partially extrapolated, analysis. The information is intended to support research and development activities where this compound may be considered as a solvent, intermediate, or reference standard.
Physicochemical Properties: A Comparative Table
The following table summarizes the available experimental and estimated physicochemical properties of this compound, alongside data for related chlorinated and non-chlorinated analogs to provide context.
| Property | This compound | 1,1,1-Trichloro-2-methyl-2-propanol | tert-Butyl Alcohol |
| Molecular Formula | C₄H₆Cl₄O[1] | C₄H₇Cl₃O[3] | C₄H₁₀O[1] |
| Molecular Weight ( g/mol ) | 211.9[1] | 177.46[3] | 74.12[1] |
| Boiling Point (°C) | ~220 (estimated)[1] | 163.5 | 82-83[1] |
| Density (g/cm³) | ~1.5 (estimated)[1] | Not Available | 0.78[1] |
| CAS Number | 14703-48-1[1][2] | 57-15-8[3] | 75-65-0[1] |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through various chlorination strategies. A logical workflow for its synthesis and subsequent characterization is outlined below.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of synthesized this compound.
Materials:
-
Synthesized and purified this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Expected signals: A singlet for the methyl protons and a singlet for the hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum.
-
Expected signals: Resonances for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbon bearing a single chlorine atom, as well as the trichloromethyl carbon.
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign chemical shifts to the corresponding protons.
-
Assign chemical shifts to the corresponding carbons in the ¹³C NMR spectrum.
-
Potential Signaling Pathways and Biological Activity
Currently, there is a lack of published data on the specific biological activities or signaling pathway interactions of this compound. However, the high degree of chlorination suggests potential for bioactivity, which could be a subject for future research. A hypothetical workflow for investigating its biological effects is presented below.
Caption: A conceptual workflow for the investigation of the potential biological activity of this compound.
References
Comparative Analysis of Peer-Reviewed Methods for the Quantification of Chlorinated Alcohols
This guide provides a comparative overview of peer-reviewed analytical methodologies for the quantitative analysis of chlorinated alcohols, with a focus on compounds structurally related to 1,1,1,3-tetrachloro-2-methyl-2-propanol. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most common methods for the determination of chloropropanols in various matrices.[1]
Quantitative Performance Comparison
The following table summarizes the performance of various analytical methods for the determination of common chloropropanols, which can serve as a reference for developing a method for this compound.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Precision (RSD %) |
| GC-MS | 3-MCPD | Various Foods | 0.003 µg/kg | 0.009 µg/kg | 0.009 - 1.3 mg/kg | - | - |
| GC-MS | 1,3-DCP, 2,3-DCP, 3-MCPD | - | 0.3 - 3.2 ng/mL | - | 5 - 400 ng/mL | 91 - 101 | 1.9 - 10 |
| GC-MS | 3-MCPD, 1,3-DCP | Paperboard Packaging | 0.010 mg/kg | - | - | - | 3.36 (3-MCPD), 7.65 (1,3-DCP) |
| GC-MS | 3-MCPD, 1,3-DCP | Food Contact Materials (Water Extract) | 0.4 µg/L | 1.2 µg/L | - | - | - |
| GC-MS | 1,3-DCP | River Water | - | 0.1 µg/L | - | 105 ± 3 | 5.4 |
| GC-ITMS/MS | 3-MCPD | HVP, Flour, Bread, Meat, Starch | 3 - 5 µg/kg | - | - | - | - |
Data sourced from references[2][3][4][5][6].
Experimental Protocols
Detailed methodologies for the analysis of chlorinated propanols are crucial for reproducibility and accuracy. Below are representative protocols for GC-MS analysis, which is a widely adopted technique.
1. Sample Preparation: Aqueous Extraction and Derivatization for GC-MS
This protocol is adapted from methods for analyzing chloropropanols in food contact materials.[3][4]
-
Extraction:
-
Submerge a representative portion of the sample material in purified water.
-
Perform extraction under specified conditions (e.g., cold water extraction).[4]
-
Spike the aqueous extract with a deuterated internal standard (e.g., 3-MCPD-d₅) to correct for matrix effects and variations in sample processing.[3]
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Pass the aqueous extract through an Extrelut SPE cartridge to remove interfering substances.[3]
-
Elute the analytes from the cartridge using a suitable organic solvent.
-
-
Derivatization:
-
Concentrate the eluate to a small volume.
-
Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar hydroxyl groups of the chloropropanols into more volatile trimethylsilyl ethers, which are more amenable to GC analysis.[3]
-
Heat the mixture to ensure complete derivatization.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The derivatized sample is then analyzed by GC-MS.[3][5]
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 45 °C, hold for 1 minute, ramp to 160 °C at 15 °C/min, then ramp to 240 °C at 35 °C/min and hold for 3 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: MS source at 230 °C and quadrupole at 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes and their internal standards. Full scan mode (e.g., m/z 50-550) can be used for qualitative identification.
-
Methodology Visualization
The following diagrams illustrate the logical workflow of the analytical methods described.
Caption: General workflow for the analysis of chlorinated alcohols using GC-MS.
Caption: Relationship between chromatographic separation and mass spectrometric detection.
References
- 1. Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an improved method for the determination of chloropropanols in paperboard food packaging by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,1,1,3-Tetrachloro-2-methyl-2-propanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,1,1,3-Tetrachloro-2-methyl-2-propanol, a chlorinated hydrocarbon compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste. As a chlorinated hydrocarbon, it requires specialized disposal methods.
-
Waste Identification and Classification :
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
-
Segregation and Storage :
-
Store waste this compound in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acids, and metals.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Prohibited Disposal Methods :
-
Do not dispose of this compound down the drain.[1] This is critical to prevent contamination of water systems.
-
Do not evaporate in a fume hood as a means of disposal.
-
Do not dispose of in regular trash.
-
Regulatory and Safety Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of chlorinated hydrocarbons.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste (likely due to being a chlorinated hydrocarbon) | General Chemical Safety Principles |
| Primary Disposal Method | Incineration at a licensed facility | [2][3] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Metals | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, use of fume hood | [1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each step of the process.
References
Essential Safety and Operational Guidance for 1,1,1,3-Tetrachloro-2-methyl-2-propanol
Disclaimer: A specific Safety Data Sheet (SDS) for 1,1,1,3-Tetrachloro-2-methyl-2-propanol (CAS No. 14703-48-1) was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar chemicals, including 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate and various chlorinated and fluorinated propanols.[1][2][3] It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use. This information is intended for research purposes only and not for human or veterinary use.[3]
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous compounds, which include skin irritation, serious eye irritation, respiratory irritation, and potential flammability, a comprehensive PPE strategy is required.[1][2]
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Provides protection against splashes and vapors. Must be worn at all times when handling the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Should be worn at all times. Check for degradation and replace frequently. |
| Chemical-resistant apron or lab coat | To protect against splashes and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended, especially when handling outside of a certified chemical fume hood or in case of a spill. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect against spills. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
1. Preparation:
-
Location: All handling of this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit rated for chlorinated solvents immediately available.
-
Review Safety Information: Before beginning work, review this document and any available safety information for structurally similar chemicals.
2. Handling and Use:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: Use caution when dispensing the chemical to avoid splashes and the generation of aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames due to the potential flammability of related compounds.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1]
3. Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Provide them with as much information as possible about the spilled chemical.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with chlorinated solvents.
-
Solid waste, such as contaminated gloves, absorbent materials, and empty containers, should be collected in a separate, labeled hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
